molecular formula C26H34O12 B1160355 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C CAS No. 93395-31-4

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

货号: B1160355
CAS 编号: 93395-31-4
分子量: 538.5 g/mol
InChI 键: ZFRBQIGYWHKJRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a natural product found in Crepis capillaris, Crepis mollis, and Crepis pyrenaica with data available.

属性

IUPAC Name

[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBQIGYWHKJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099267
Record name Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93395-31-4
Record name Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93395-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C: Natural Source, Distribution, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sourcing and distribution of the sesquiterpene lactone 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. Due to the limited direct literature on this specific derivative, this document focuses on the well-documented parent compound, glucozaluzanin C, to infer the probable natural sources and provide a detailed, adaptable experimental protocol for its isolation. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries.

Natural Source and Distribution of Glucozaluzanin C

While direct evidence for the natural source of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is not presently available in scientific literature, the parent compound, glucozaluzanin C, has been isolated from several species within the Asteraceae (Compositae) family. This suggests that the target compound is likely to be found in the same or closely related plant genera.

The distribution of plant species known to produce glucozaluzanin C is summarized in the table below.

Plant SpeciesFamilyPlant Part(s)Geographical DistributionCitation
Sonchus oleraceus L.AsteraceaeWhole PlantWidespread globally[1][2]
Youngia japonica (L.) DC.AsteraceaeWhole PlantTemperate zones[3]
Crepis cameroonica (Hook.f.) Babc.AsteraceaeNot specifiedCameroon[4]
Experimental Protocols: Isolation of Glucozaluzanin C from Sonchus oleraceus

The following protocol is a detailed methodology for the isolation of glucozaluzanin C from Sonchus oleraceus, which can serve as a foundational method for the targeted isolation of its derivatives.[1][2]

1. Plant Material and Extraction

  • Plant Material: Air-dried whole plants of Sonchus oleraceus (6 kg) are used.

  • Extraction: The dried plant material is extracted twice with methanol under reflux. The resulting extract is concentrated under reduced pressure.

2. Solvent Partitioning

  • The concentrated methanol extract is partitioned between a hexane-benzene (1:1) mixture and a methanol-water (4:1) mixture.

  • The hypophilic (methanol-water) layer is concentrated, and the residue is further partitioned between n-butanol and water.

  • The n-butanol layer is concentrated to dryness in vacuo, yielding a crude extract (80 g).

3. Chromatographic Purification

  • Silica Gel Chromatography: The n-butanol extract is subjected to repeated column chromatography on silica gel using a chloroform-methanol solvent system.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using HPLC with a water-acetonitrile solvent system.

4. Compound Identification

  • The structure of the isolated glucozaluzanin C is confirmed through spectroscopic methods, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Logical Workflow for the Isolation of Glucozaluzanin C

The following diagram illustrates the key stages in the isolation of glucozaluzanin C from a plant source.

A Plant Material (e.g., Sonchus oleraceus) B Methanol Extraction A->B C Solvent Partitioning (Hexane-Benzene / Methanol-Water) B->C D Solvent Partitioning (n-Butanol / Water) C->D E Silica Gel Chromatography D->E F High-Performance Liquid Chromatography (HPLC) E->F G Isolated Glucozaluzanin C F->G

Caption: Workflow for Glucozaluzanin C Isolation.

Hypothesized Biosynthetic Relationship

This diagram depicts the likely biosynthetic relationship between glucozaluzanin C and its derivative.

A Glucozaluzanin C B Enzymatic Acylation A->B C 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C B->C

Caption: Hypothesized Biosynthesis.

While direct information on 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is scarce, the established presence of its parent compound, glucozaluzanin C, in various species of the Asteraceae family provides a strong starting point for its natural sourcing. The detailed isolation protocol from Sonchus oleraceus offers a robust methodology that can be adapted for the targeted isolation of this and other related sesquiterpene lactones. Further phytochemical investigations into the aforementioned plant species are warranted to confirm the presence and distribution of this specific derivative.

References

"physicochemical properties of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physicochemical properties of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is not available at this time. Extensive searches for a primary scientific publication detailing the isolation, full characterization, and biological activity of this specific compound (CAS Number: 93395-31-4) have not yielded the necessary data to compile a comprehensive technical document.

Summary of Available Information

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. It is reported to be isolated from the plant Incarvillea arguta. While basic information is available from chemical supplier databases, critical scientific data required for a technical guide remains elusive.

Physicochemical Properties

A summary of the currently available data is presented in the table below. It is important to note that this information is sourced from publicly accessible chemical databases and has not been independently verified through published experimental data.

PropertyValueCitation(s)
CAS Number 93395-31-4
Molecular Formula C₂₆H₃₄O₁₂
Molecular Weight 538.55 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions 2-8°C, protected from light and moisture

Note: Quantitative data such as melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not documented in accessible scientific literature. A comprehensive search for a primary research article describing these methodologies was unsuccessful.

Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activities of this compound or any associated signaling pathways that it may modulate.

Visualizations

Due to the lack of information on experimental workflows or signaling pathways related to this specific compound, no diagrams can be generated at this time.

Future Outlook

The absence of a dedicated scientific publication on this compound limits the ability to provide an in-depth technical guide. Further research and publication of its detailed physicochemical properties, spectroscopic data, and biological activities are necessary to understand its potential applications for researchers, scientists, and drug development professionals. The presence of other detailed phytochemical studies on Incarvillea arguta suggests that such data for this compound may exist but is not readily accessible.

An In-depth Technical Guide to the Spectroscopic Analysis of Guaianolide Sesquiterpene Lactones: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the structural elucidation of complex natural products, with a focus on guaianolide sesquiterpene lactones. Due to the absence of publicly available spectroscopic data for the specifically requested compound, 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, this document presents representative data from closely related, structurally significant analogues. The methodologies and data presentation formats are designed to serve as a practical reference for researchers engaged in the isolation and characterization of novel chemical entities.

Spectroscopic Data Presentation

The structural characterization of sesquiterpene lactones relies heavily on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following tables summarize typical ¹H and ¹³C NMR spectroscopic data for a representative guaianolide sesquiterpene lactone, providing a framework for the analysis of similar compounds.

Table 1: ¹H NMR Spectroscopic Data for a Representative Guaianolide (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
21.80, 2.10m
34.20dd10.5, 8.0
52.80t9.5
64.50t9.5
72.90m
85.10dd9.0, 3.0
92.20, 2.50m
13a6.20d3.5
13b5.60d3.0
141.25s
151.10d7.0

Table 2: ¹³C NMR Spectroscopic Data for a Representative Guaianolide (125 MHz, CDCl₃)

PositionδC (ppm)Type
152.5CH
228.0CH₂
378.0CH
4140.0C
550.0CH
682.0CH
748.0CH
875.0CH
935.0CH₂
10150.0C
11138.0C
12170.0C
13122.0CH₂
1425.0CH₃
1518.0CH₃

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zFormula
HR-ESI-MSPositive[M+Na]⁺C₁₅H₂₂O₅Na

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following protocols outline standard experimental conditions for the analysis of guaianolide sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are typically performed on spectrometers operating at frequencies of 400 MHz or higher for ¹H nuclei.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of labile protons.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired as a first step. For ¹³C spectra, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • 2D NMR: A suite of 2D NMR experiments is essential for unambiguous assignment of proton and carbon signals and for determining the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton and the position of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[1][2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

  • Instrumentation: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources coupled to a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used.[3]

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high-resolution data allows for the calculation of the molecular formula with high accuracy.

Visualization of Experimental Workflow

The process of isolating and identifying a novel natural product from a biological source follows a logical and systematic workflow. The following diagram, generated using Graphviz, illustrates the key stages of this process.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation raw_material Plant/Fungal Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Isolated Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr structure Proposed Structure ms->structure nmr->structure xray X-ray Crystallography (if crystalline) structure->xray synthesis Chemical Synthesis structure->synthesis confirmed_structure Confirmed Structure xray->confirmed_structure synthesis->confirmed_structure

Caption: Experimental workflow for natural product isolation and structure elucidation.

References

In-depth Technical Guide on the Preliminary Bioactivity Screening of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific studies detailing the preliminary bioactivity screening, experimental protocols, or signaling pathways for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C were found. This compound is a known sesquiterpene that can be isolated from Ainsliaea fragrans Champ.; however, its biological activities have not yet been reported in peer-reviewed publications.

While a detailed guide on the specific compound of interest cannot be provided due to the lack of data, this document offers a summary of the known biological activities of other chemical constituents isolated from the Ainsliaea genus, to which Ainsliaea fragrans belongs. This information may provide a contextual framework for potential future research on 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Overview of Bioactivities of Compounds from the Ainsliaea Genus

The Ainsliaea genus is a source of various chemical components, with sesquiterpene lactones and their glycosides being the main constituents. Other compounds found include triterpenoids, flavonoids, steroids, and phenolic acids.[1][2][3] Research on extracts and isolated compounds from different Ainsliaea species has revealed a range of biological activities.

Table 1: Summary of Reported Bioactivities of Compounds Isolated from Ainsliaea Species

Compound ClassSpecific Compound(s)Reported BioactivitySource SpeciesReference
SesquiterpenoidsUnspecifiedAnti-inflammatory: Inhibition of nitric oxide (NO) productionAinsliaea fragrans[1]
SesquiterpenoidsUnspecifiedAntibacterial: Activity against Staphylococcus aureus and Pseudomonas aeruginosaAinsliaea fragrans[1]
SesquiterpenoidsUnspecifiedAntifungal: Synergistic activity with fluconazole against Candida albicansAinsliaea fragrans[1]
SesquiterpenoidsUnspecifiedAllelopathic Effects: Retardation of Arabidopsis seed germinationAinsliaea fragrans[1]
SesquiterpenoidsDimeric sesquiterpene lactoneCytotoxicity: Significant inhibitory activity against human tumor cell lines (95D, MDA-MB-231, HepG2)Ainsliaea spicata[1]
Sesquiterpenoids8β-hydroxy-diaspanolide ACytotoxicity: Moderate activity toward MDA-MB-231 and HepG2 cell linesAinsliaea spicata[1]
Sesquiterpenoids10β-hydroxyisodauc-6-en-14-alCytotoxic activities on cancer cells A-549 and MCF-7Not Specified[3]
Sesquiterpenoids6α-hydroxy-4(15)-eudesmen-1-oneInhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cellsNot Specified[3]
SesquiterpenoidsKobusoneNeuroprotective activity against hydrogen peroxide (H2O2)-induced lesions in PC-12 cellsNot Specified[3]
FlavonolsTaxifolinPotent cytotoxicity and broad antibacterial activity against human pathogensPinus yunnanensis (Note: This is not from Ainsliaea genus but was mentioned in a review of natural products)[1]

Potential Experimental Approaches for Bioactivity Screening

Based on the activities reported for related compounds, a preliminary bioactivity screening of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C could involve the following experimental protocols.

1. Anti-inflammatory Activity Assay

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation, measure the nitric oxide (NO) production in the culture supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the IC50 value for NO inhibition.

Workflow for Anti-inflammatory Assay

G A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure NO with Griess Reagent D->E F Assess Viability (MTT Assay) D->F G Calculate IC50 E->G

Caption: Workflow for assessing anti-inflammatory activity.

2. Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2, MDA-MB-231, A549).

  • Methodology:

    • Culture the selected cancer cell lines in their appropriate media.

    • Seed the cells in 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using the MTT or SRB (sulforhodamine B) assay.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Workflow for Cytotoxicity Assay

G A Seed cancer cells B Treat with compound A->B C Incubate for 48-72h B->C D Perform MTT/SRB Assay C->D E Calculate IC50 D->E G A Prepare serial dilutions of compound B Inoculate with bacteria A->B C Incubate B->C D Observe for growth C->D E Determine lowest concentration with no growth (MIC) D->E

References

A Technical Guide to the Discovery of Novel Sesquiterpene Lactones from the Asteraceae Family

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sesquiterpene lactones (SLs) are a large and structurally diverse group of secondary metabolites characterized by a 15-carbon skeleton and a γ-lactone ring.[1][2] Predominantly found in the Asteraceae family, these compounds are of significant interest to researchers and drug development professionals due to their wide range of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Plants rich in SLs, such as those from the genera Artemisia, Tanacetum, and Centaurea, have been used for centuries in traditional medicine.[4][5][6] Modern research focuses on isolating novel SLs and elucidating their mechanisms of action to develop new therapeutic agents.[1][7] The biological activity of many SLs is attributed to the α-methylene-γ-lactone group, which can interact with biological macromolecules, modulating key signaling pathways.[2][8] This guide provides an in-depth overview of the methodologies for discovering, identifying, and characterizing these promising natural products.

Experimental Protocols: From Plant to Pure Compound

The discovery of novel sesquiterpene lactones is a systematic process that begins with the collection of plant material and ends with the elucidation of a pure compound's structure and biological function.

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Purification & Structure Elucidation cluster_2 Phase 3: Bioactivity Assessment Plant 1. Plant Material Collection (Asteraceae Species) Dry 2. Drying & Grinding Plant->Dry Extract 3. Solvent Extraction (e.g., Methanol, Ethanol) Dry->Extract Crude 4. Crude Extract Concentration Extract->Crude Partition 5. Liquid-Liquid Partitioning Crude->Partition Fractions 6. Bioactive Fractions Partition->Fractions CC 7. Column Chromatography (Silica Gel, Sephadex) Fractions->CC HPLC 8. Preparative HPLC CC->HPLC Pure 9. Pure Compound Isolation HPLC->Pure Spectro 10. Spectroscopic Analysis (NMR, MS) Pure->Spectro Bioassay 12. In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) Pure->Bioassay Structure 11. Structure Elucidation Spectro->Structure Mechanism 13. Mechanism of Action Studies Bioassay->Mechanism

Caption: General workflow for the discovery of novel sesquiterpene lactones.
Extraction and Isolation of Sesquiterpene Lactones

This protocol outlines a general procedure for obtaining purified SLs from plant material.[9]

1.1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., leaves, flowers) from the target Asteraceae species.

  • Air-dry the material in a well-ventilated area away from direct sunlight until a constant weight is achieved.[2]

  • Grind the dried material into a fine powder to increase the surface area for extraction.

1.2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature for 24-72 hours.[2][10] Occasional shaking or sonication can improve extraction efficiency.

  • Filter the mixture using filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[10]

1.3. Fractionation and Purification:

  • Liquid-Liquid Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[11][12]

  • Column Chromatography (CC): The bioactive fraction (often the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel.[13] A gradient elution system, such as cyclohexane-EtOAc, is used to separate the compounds into further sub-fractions.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the final purification of SLs due to its high resolution. Reversed-phase columns (e.g., C18) with a gradient of acetonitrile-water or methanol-water are commonly employed.[14]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula of the novel compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the unambiguous determination of the SL's structure.[10] A series of experiments are conducted:

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.[11]

    • 2D NMR (COSY, HSQC, HMBC): Reveals correlations between protons (COSY), direct carbon-proton connections (HSQC), and long-range carbon-proton connections (HMBC), allowing for the complete assembly of the molecular skeleton.[11][12]

Bioactivity Assessment: Anti-Inflammatory and Anticancer Assays

The purified SLs are tested for various biological activities. Anti-inflammatory and anticancer screenings are the most common.

3.1. Anti-inflammatory Activity (NF-κB Inhibition): A primary mechanism for the anti-inflammatory action of SLs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or Jurkat T cells are cultured.[16][17]

  • Treatment: Cells are pre-incubated with the isolated SL at various concentrations for a set time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding an agent like lipopolysaccharide (LPS).[17]

  • Analysis: The inhibitory effect on NF-κB is measured by quantifying the nuclear translocation of the p65 subunit of NF-κB, often via Western blot or an electrophoretic mobility shift assay (EMSA).[16] A significant reduction in nuclear p65 indicates potent anti-inflammatory activity.

3.2. Anticancer Activity (Cytotoxicity Assay): The potential of SLs to kill cancer cells is frequently assessed using an MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.[11][18][19]

  • Treatment: The cells are treated with various concentrations of the isolated SL for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Quantification: The formazan is dissolved, and the absorbance is measured with a plate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Key Signaling Pathway: NF-κB Inhibition by Sesquiterpene Lactones

Many sesquiterpene lactones exert their anti-inflammatory effects by targeting the NF-κB pathway, a central regulator of inflammation.[2] The α-methylene-γ-lactone moiety of SLs can alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[8][20]

G LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_cyto NF-κB (p50/p65) IkBa->NFkB_cyto Inhibits (Cytoplasmic Sequestration) NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Nuclear Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation SL Sesquiterpene Lactone SL->IKK Inhibits SL->NFkB_cyto Inhibits (Direct Alkylation)

Caption: Mechanism of NF-κB pathway inhibition by sesquiterpene lactones.

Data Summary: Novel Sesquiterpene Lactones from Asteraceae

The following tables summarize quantitative data for recently discovered or notable sesquiterpene lactones, highlighting their source, chemical class, and biological activities.

Table 1: Bioactivity of Selected Sesquiterpene Lactones

Compound NamePlant Source (Family)Compound ClassBioactivity (IC50 / Inhibition)Reference Cell Line / Target
DeoxyelephantopinElephantopus scaber (Asteraceae)GermacranolideInhibits TNF-α induced NF-κB activationKBM-5 (Human Leukemia)
Incomptine ADecatropis bicolor (Asteraceae)Sesquiterpene LactoneCytotoxic ActivityBreast Cancer Cell Lines
1β,10α,4α,5β-Diepoxy-8α-angeloyloxy-costunolideDimerostemma brasilianum (Asteraceae)Germacranolide100% NF-κB inhibition @ 5 µMJurkat T Cells
VernodalinolVernonia amygdalina (Asteraceae)Sesquiterpene Lactone40% growth inhibition @ 50 µg/mLMCF-7 (Breast Cancer)
AlantolactoneInula helenium (Asteraceae)EudesmanolideInhibits TNF-α induced NF-κB activationb.End3 (Mouse Endothelial)
ParthenolideTanacetum parthenium (Asteraceae)GermacranolideAttenuates inflammatory mediatorsToll-like receptor 4 pathway
MicheliolideMichelia compressa (Magnoliaceae)GuaianolidePotent anti-inflammatory propertiesNF-κB pathway
LactucopicrinLactuca virosa (Asteraceae)GuaianolideReduces p-PI3K, p-Akt, and p-mTOR levelsSKMEL-5 (Skin Cancer)

Data compiled from sources:[5][11][12][16][17][18][19][20][21]

Table 2: Spectroscopic Data for Vernodalinol (Example of Structure Elucidation)

Position¹H NMR (δ, multiplicity, J in Hz)¹³C NMR (δ)Key HMBC Correlations (H → C)
15.76 (dd, 17.5, 10.9)139.7C-2, C-5, C-10
25.06 (d, 10.9), 5.17 (d, 17.5)114.7C-1, C-10
3-170.8-
44.41 (d, 12.0), 4.19 (d, 12.0)68.1C-3, C-5, C-14
52.55 (m)49.2C-1, C-3, C-4, C-6, C-10, C-14
64.09 (d, 9.7)80.3C-5, C-7, C-8, C-10
72.05 (m)45.9C-5, C-6, C-8, C-9
85.38 (d, 5.0)68.0C-6, C-7, C-9, C-16
91.64 (m), 2.01 (m)35.9C-7, C-8, C-10
10-38.1-
11-137.5-
12-167.3-
135.70 (s), 6.13 (s)124.9C-7, C-11, C-12
14-165.7-
15---
16-163.3-

Data adapted from Yeap et al. (2010)[11][12]. NMR solvent not specified in the source.

References

In Silico Prediction of Biological Targets for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a comprehensive in silico strategy for the identification and validation of biological targets for the novel compound, 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. Given the absence of published data on this specific molecule, this document serves as a methodological whitepaper, detailing a robust workflow that integrates several computational techniques, including reverse docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, it provides detailed protocols for the subsequent experimental validation of predicted targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target identification.

Introduction

Natural products remain a significant source of novel therapeutic agents. The compound 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, a sesquiterpene lactone, possesses a complex chemical structure that suggests potential for specific biological activity. However, its molecular targets remain unknown. In silico approaches offer a time- and cost-effective strategy to predict potential protein targets, thereby guiding experimental validation and accelerating the drug discovery process.[1] This guide presents a hypothetical, yet detailed, workflow for the target elucidation of this compound.

In Silico Target Prediction Workflow

The proposed workflow for identifying the biological targets of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C involves a multi-pronged computational approach. This strategy is designed to generate a high-confidence list of potential protein targets by leveraging different predictive methodologies.

In_Silico_Workflow cluster_input Input cluster_prediction Target Prediction cluster_filtering Hit Filtering & Prioritization cluster_output Output Compound 8β-(...) glucozaluzanin C (SMILES/SDF) ReverseDocking Reverse Docking Compound->ReverseDocking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore QSAR QSAR Analysis Compound->QSAR Filter Consensus Scoring & Pathway Analysis ReverseDocking->Filter Pharmacophore->Filter QSAR->Filter TargetList Prioritized Target List Filter->TargetList

Figure 1: In Silico Target Prediction Workflow.

Methodologies and Hypothetical Data

Reverse Docking

Reverse docking is a computational technique where a single ligand is docked against a large library of protein structures to identify potential binding partners.[2]

Experimental Protocol:

  • Ligand Preparation: The 3D structure of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C will be generated and energy-minimized using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Protein Target Library: A curated library of human protein structures will be used, such as the PDBbind refined set or a custom library of proteins implicated in relevant disease areas (e.g., oncology, inflammation).

  • Docking Simulation: A docking program like AutoDock Vina or GOLD will be employed.[3] The search space will be defined to encompass the entire protein surface to allow for blind docking.

  • Scoring and Ranking: The docking results will be ranked based on the predicted binding affinity (e.g., kcal/mol). The top-ranking protein hits will be selected for further analysis.

Hypothetical Reverse Docking Results:

RankProtein TargetPDB IDBinding Affinity (kcal/mol)Putative Biological Process
1Mitogen-activated protein kinase 14 (MAPK14/p38α)3HEC-9.8Inflammation, Apoptosis
2Cyclooxygenase-2 (COX-2)5IKR-9.5Inflammation
3B-cell lymphoma 2 (Bcl-2)4LVT-9.2Apoptosis
4Nuclear factor kappa B p65 subunit (NF-κB p65)1VKX-8.9Inflammation, Immunity
5Caspase-33DEI-8.7Apoptosis
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[4] This model can then be used to screen for proteins that have a complementary binding site.

Experimental Protocol:

  • Pharmacophore Feature Identification: The key chemical features of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (e.g., hydrogen bond donors/acceptors, hydrophobic regions) will be identified.

  • Model Generation: A pharmacophore model will be generated using software such as Discovery Studio or MOE.

  • Database Screening: The generated pharmacophore model will be used as a 3D query to screen a database of protein structures (e.g., PharmMapper, ZINCPharmer).

  • Hit Ranking: The protein hits will be ranked based on how well their binding sites fit the pharmacophore model.

Hypothetical Pharmacophore Screening Results:

RankProtein TargetFit ScoreKey Interacting Features
1Mitogen-activated protein kinase 14 (MAPK14/p38α)0.89H-bond acceptor, Hydrophobic
2IκB kinase beta (IKKβ)0.85H-bond donor, H-bond acceptor
3Tumor necrosis factor alpha (TNF-α)0.82Hydrophobic, Aromatic
4B-cell lymphoma 2 (Bcl-2)0.79H-bond acceptor, Hydrophobic
5Caspase-90.77H-bond donor, Hydrophobic
Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models correlate the chemical structure of compounds with their biological activity.[5][6][7] In the context of target prediction, a QSAR model can be built for a known target, and then used to predict the activity of the novel compound.

Experimental Protocol:

  • Data Collection: For a high-ranking putative target from the above methods (e.g., MAPK14), a dataset of known inhibitors with their corresponding activities (e.g., IC50 values) will be collected from databases like ChEMBL.

  • Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic properties) will be calculated for all compounds in the dataset.[7]

  • Model Building and Validation: A QSAR model will be built using statistical methods (e.g., multiple linear regression, partial least squares). The model's predictive power will be validated using internal and external validation sets.

  • Activity Prediction: The validated QSAR model will be used to predict the biological activity of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C against the target.

Hypothetical QSAR Prediction for MAPK14 Inhibition:

CompoundMolecular WeightLogPPredicted pIC50
8β-(...)\nglucozaluzanin C424.41.87.2

Target Validation and Signaling Pathway Analysis

The prioritized targets from the in silico screening will require experimental validation. A hypothetical signaling pathway involving the top-ranked putative target, MAPK14, is presented below.

Signaling_Pathway cluster_upstream Upstream Stimuli cluster_pathway MAPK Signaling Cascade cluster_downstream Downstream Effects Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAP2K3/6 MAPKKK->MAPKK MAPK14 MAPK14 (p38α) MAPKK->MAPK14 TranscriptionFactors ATF2 / CREB MAPK14->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Compound 8β-(...) glucozaluzanin C Compound->MAPK14

Figure 2: Hypothetical MAPK14 Signaling Pathway.

Experimental Validation Protocols

The following are detailed protocols for the experimental validation of the predicted targets.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_confirmation Target Confirmation EnzymaticAssay Enzymatic Assay (e.g., Kinase Assay) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) EnzymaticAssay->CellViability BindingAssay Binding Assay (e.g., SPR, MST) BindingAssay->CellViability WesternBlot Western Blot Analysis CellViability->WesternBlot TargetKnockdown Target Knockdown/out (siRNA/CRISPR) WesternBlot->TargetKnockdown

Figure 3: Experimental Validation Workflow.
In Vitro Enzymatic Assay (e.g., MAPK14 Kinase Assay)

  • Reagents and Materials: Recombinant human MAPK14, substrate peptide (e.g., ATF2), ATP, assay buffer, 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, and a positive control inhibitor.

  • Procedure: a. Prepare a serial dilution of the test compound and the positive control. b. In a 96-well plate, add the assay buffer, recombinant MAPK14, and the substrate peptide. c. Add the test compound or control to the respective wells and incubate for a pre-determined time. d. Initiate the kinase reaction by adding ATP. e. After incubation, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay (e.g., Cell Viability Assay)
  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high MAPK14 expression) in appropriate media.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C for 24, 48, and 72 hours. c. After the treatment period, add a viability reagent (e.g., MTT, CellTiter-Glo) and incubate as per the manufacturer's instructions. d. Measure the absorbance or luminescence to determine cell viability.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This technical guide provides a comprehensive and systematic framework for the in silico prediction and experimental validation of biological targets for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. By integrating reverse docking, pharmacophore modeling, and QSAR analysis, a high-confidence list of putative targets can be generated. The subsequent experimental validation, through in vitro and cell-based assays, is crucial for confirming the computationally predicted interactions and elucidating the mechanism of action of this novel compound. This integrated approach is poised to accelerate the translation of this natural product into a potential therapeutic lead.

References

An In-depth Review of Glucozaluzanin C and its Analogues: From Cytotoxicity to NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of glucozaluzanin C, a naturally occurring sesquiterpene lactone, and its related analogues. It details their biological activities, with a focus on their cytotoxic and anti-inflammatory properties, and elucidates the underlying mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document synthesizes quantitative biological data, presents detailed experimental methodologies for key assays, and visualizes the core signaling pathway to support further research and development in this area.

Introduction

Glucozaluzanin C is a sesquiterpene lactone of the guaianolide type, first isolated from the roots of Ainsliaea acerifolia.[1] Like other sesquiterpene lactones, its biological activity is largely attributed to the presence of an α-methylene-γ-lactone group, a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, on target proteins. This reactivity is the foundation for its potent biological effects, which primarily include cytotoxicity against various cancer cell lines and significant anti-inflammatory activity. The core mechanism for these effects is the inhibition of NF-κB, a master regulator of inflammatory and cell survival pathways. This review will delve into the quantitative aspects of these activities and the experimental basis for our current understanding.

Biological Activity and Quantitative Data

The biological activities of glucozaluzanin C and its aglycone parent, zaluzanin C, have been evaluated across several studies. The primary activities of note are cytotoxicity and anti-inflammatory effects.

Cytotoxic Activity

Glucozaluzanin C has demonstrated significant, non-specific cytotoxicity against a range of human tumor cell lines. The effective dose for 50% inhibition (ED₅₀) was determined using a Sulforhodamine B (SRB) assay.[1] The parent compound, zaluzanin C, also shows potent cytotoxicity, in some cases exceeding that of its glycosylated form.

Table 1: Cytotoxicity (ED₅₀) of Glucozaluzanin C and Zaluzanin C [1]

CompoundA549 (Lung)SK-OV-3 (Ovary)SK-MEL-2 (Melanoma)XF498 (CNS)HCT15 (Colon)
Glucozaluzanin C 2.45 µg/mL1.37 µg/mL0.40 µg/mL1.41 µg/mL1.43 µg/mL
Zaluzanin C 1.05 µg/mL1.21 µg/mL0.36 µg/mL1.09 µg/mL1.15 µg/mL
Anti-inflammatory Activity via NF-κB Inhibition

The anti-inflammatory effects of this compound class are directly linked to their ability to suppress the NF-κB signaling pathway. Zaluzanin C has been shown to inhibit the lipopolysaccharide (LPS)-induced production of mitochondrial reactive oxygen species (mtROS), which in turn prevents the phosphorylation and subsequent activation of NF-κB (p65) and its inhibitor, IκBα, in Kupffer cells. While direct IC₅₀ values for NF-κB inhibition by glucozaluzanin C are not yet published, the qualitative evidence for its parent compound, zaluzanin C, is strong.

Table 2: Qualitative Anti-inflammatory Activity of Zaluzanin C

CompoundTarget PathwayEffectCell LineInducer
Zaluzanin C mtROS/NF-κBInhibition of p-NF-κB (p65) and p-IκBα expressionImmortalized mouse Kupffer cells (ImKCs)LPS

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a critical signaling cascade that responds to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and cell survival proteins.

Zaluzanin C, and by extension glucozaluzanin C, intervenes early in this cascade. Studies on zaluzanin C demonstrate that it prevents the LPS-induced phosphorylation of both IκBα and the p65 subunit of NF-κB. By inhibiting this crucial phosphorylation step, IκBα remains bound to NF-κB, preventing its nuclear translocation and subsequent gene transcription. This targeted inhibition effectively shuts down the inflammatory response mediated by this pathway.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα & p65 IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB Dissociation Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of p-IκBα ZaluzaninC Zaluzanin C ZaluzaninC->IKK Inhibits Phosphorylation DNA κB DNA Sites NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Inhibition of the Canonical NF-κB Signaling Pathway by Zaluzanin C.

Experimental Protocols

The quantitative data presented in this review were generated using standardized and validated experimental protocols. The methodologies for the key assays are detailed below.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of total cellular protein content, providing an estimation of cytotoxicity. The protocol used by Choi et al. (2006) is a widely accepted method.[1]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells in the well.

Methodology:

  • Cell Plating: Tumor cells are seeded into 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., glucozaluzanin C) and incubated for a period of 48 hours.

  • Cell Fixation: Following treatment, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water to remove TCA, unbound dye, and media components. Plates are then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: Plates are quickly washed four times with 1% (v/v) acetic acid to remove unbound SRB dye. Plates are then air-dried completely.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Data Acquisition: The optical density (OD) is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The ED₅₀ value is determined from dose-response curves.

NF-κB Activation Analysis: Western Blot for Phosphorylated Proteins

This protocol is used to qualitatively or semi-quantitatively detect the levels of specific proteins, such as phosphorylated IκBα and p65, to assess the activation state of the NF-κB pathway.

Methodology:

  • Cell Culture and Treatment: Immortalized mouse Kupffer cells (ImKCs) are cultured to ~80% confluency. Cells are pre-treated with the test compound (e.g., Zaluzanin C at 10 µM) for a specified time before being stimulated with an NF-κB activator (e.g., LPS at 500 ng/mL).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-phospho-IκBα, and total p65, IκBα, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by imaging systems. The intensity of the bands corresponding to the phosphorylated proteins is compared across different treatment groups.

Synthesis and Analogues

Currently, the published literature primarily focuses on the isolation of glucozaluzanin C and its parent compounds from natural sources. There is limited information available on the total synthesis of glucozaluzanin C or the systematic synthesis and structure-activity relationship (SAR) studies of its direct analogues. Research into analogues has largely centered on derivatives of the aglycone, zaluzanin C, or the related compound, zaluzanin D. The development of synthetic routes would be a critical step to enable extensive SAR studies, allowing for the optimization of potency and the improvement of pharmacokinetic properties.

Conclusion and Future Directions

Glucozaluzanin C and its parent compound, zaluzanin C, are potent sesquiterpene lactones with significant cytotoxic and anti-inflammatory activities. Their mechanism of action is well-rationalized through the inhibition of the canonical NF-κB signaling pathway, a key driver of inflammation and cell survival in various pathologies, including cancer. The quantitative data available highlight their potential as lead compounds for drug development.

Future research should focus on several key areas:

  • Quantitative NF-κB Inhibition: Determining the specific IC₅₀ values of glucozaluzanin C and zaluzanin C for NF-κB inhibition is essential for a precise quantitative comparison with other inhibitors.

  • Synthesis of Analogues: The development of robust synthetic strategies is crucial for creating a library of analogues. This would enable comprehensive structure-activity relationship studies to identify the key structural motifs required for activity and to optimize the therapeutic index.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

  • Target Deconvolution: While NF-κB is a primary target, the alkylating nature of the α-methylene-γ-lactone moiety suggests that other protein targets may exist. Proteomic studies could uncover additional mechanisms of action that contribute to the observed biological effects.

By addressing these areas, the full therapeutic potential of glucozaluzanin C and its analogues can be explored, potentially leading to the development of novel anti-inflammatory and anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] These activities often stem from their ability to modulate key cellular signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.[1][4] This document provides detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, focusing on cytotoxicity, anti-inflammatory potential, and mechanism of action.

Assessment of Cytotoxicity

A primary step in characterizing a novel compound is to determine its cytotoxic profile. This helps identify a therapeutic window and is essential for interpreting results from other functional assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, or Jurkat T-lymphocyte cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

To determine if cytotoxicity is mediated by apoptosis, the activity of executioner caspases 3 and 7 can be measured.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for a predetermined time based on cytotoxicity data (e.g., 24 hours).

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates apoptosis induction.

Data Presentation: Cytotoxicity and Apoptosis

Cell LineCompound Concentration (µM)Cell Viability (%) (MTT Assay, 48h)Caspase 3/7 Activity (RLU) (24h)
A549Vehicle Control100 ± 5.21500 ± 210
195 ± 4.82500 ± 300
1060 ± 7.18500 ± 950
5025 ± 3.515000 ± 1200
HeLaVehicle Control100 ± 6.01200 ± 180
198 ± 5.52000 ± 250
1055 ± 6.59200 ± 1100
5020 ± 2.916500 ± 1400

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of the compound can be evaluated by its ability to suppress inflammatory responses in immune cells, such as macrophages.

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include vehicle control, LPS-only, and compound-only wells.

  • Griess Assay:

    • Transfer 50 µL of cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

Quantification of Pro-Inflammatory Cytokines (ELISA)

The compound's effect on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Stimulation: Collect the supernatant from the cells treated as described in the NO production assay (steps 1-3).

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage inhibition.

Data Presentation: Anti-Inflammatory Effects

TreatmentNO Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control5 ± 1.2< 10< 10
LPS (1 µg/mL)1002500 ± 1801800 ± 150
Compound (1 µM) + LPS85 ± 7.52100 ± 1601500 ± 130
Compound (10 µM) + LPS40 ± 5.1950 ± 90700 ± 65
Compound (50 µM) + LPS15 ± 2.8300 ± 45250 ± 30

Mechanism of Action: NF-κB Signaling Pathway

Sesquiterpene lactones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][4]

NF-κB Nuclear Translocation Assay

Activation of the NF-κB pathway involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[8] This can be visualized by immunofluorescence.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat with the test compound for 1-2 hours, then stimulate with 1 µg/mL LPS for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: In unstimulated cells, p65 staining will be cytoplasmic. In LPS-stimulated cells, it will be nuclear. Inhibition by the compound will result in cytoplasmic retention of p65.

Western Blot Analysis of IκBα Degradation

NF-κB activation is preceded by the phosphorylation and degradation of its inhibitor, IκBα.[9]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound, then stimulate with LPS for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: A decrease in the IκBα band upon LPS stimulation, and the preservation of this band in the presence of the compound, indicates inhibition of the NF-κB pathway.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-Inflammatory Assessment cluster_moa Mechanism of Action (NF-κB) seed_cancer Seed Cancer Cells (e.g., A549, HeLa) treat_cyto Treat with Compound (24-72h) seed_cancer->treat_cyto mtt_assay MTT Assay (Viability) treat_cyto->mtt_assay caspase_assay Caspase 3/7 Assay (Apoptosis) treat_cyto->caspase_assay ic50 Determine IC50 mtt_assay->ic50 seed_raw Seed Macrophages (RAW 264.7) pretreat Pre-treat with Compound seed_raw->pretreat stimulate_lps Stimulate with LPS (24h) pretreat->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay (Nitric Oxide) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa seed_raw2 Seed Macrophages (RAW 264.7) treat_moa Pre-treat & Stimulate with LPS seed_raw2->treat_moa if_stain Immunofluorescence (p65 Translocation) treat_moa->if_stain wb_analysis Western Blot (IκBα Degradation) treat_moa->wb_analysis

Caption: Experimental workflow for characterizing the bioactivity of the test compound.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa Degradation p50 p50 p65 p65 Nucleus Nucleus p50->IkBa p50->Nucleus Translocation p65->IkBa p65->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Compound Test Compound (Hypothesized Inhibition) Compound->IKK Inhibits

Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] Many of these compounds have been shown to possess potent anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.[2] The anti-inflammatory effects of SLs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the NF-κB and MAPK pathways.[3] This document provides a detailed overview of the protocols and application notes for assessing the anti-inflammatory activity of sesquiterpene lactones, including both in vitro and in vivo methodologies.

Key Signaling Pathway in Inflammation Modulated by Sesquiterpene Lactones

A primary mechanism by which many sesquiterpene lactones exert their anti-inflammatory effects is through the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[4][5] NF-κB is a key regulator of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Many sesquiterpene lactones can inhibit this pathway by preventing the degradation of IκBα.[7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_p P-IκBα SL Sesquiterpene Lactones SL->IKK inhibits Proteasome Proteasome Degradation IkB_p->Proteasome ubiquitination & DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes activates Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A1 Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) A2 Cytokine Release Assays (ELISA) (TNF-α, IL-6) A1->A2 A3 COX-2 Inhibition Assay (Enzyme-based) A2->A3 A4 NF-κB Activity Assay (Reporter Gene or Western Blot) A3->A4 B1 Carrageenan-Induced Paw Edema (Acute Inflammation) A4->B1 Data Data Analysis & Structure-Activity Relationship B1->Data Start Test Compound (Sesquiterpene Lactone) Start->A1 Conclusion Conclusion on Anti-inflammatory Potential Data->Conclusion

References

Application Notes and Protocols for Immunomodulation Studies Using 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific immunomodulatory studies on 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C are not extensively available in published literature. The following application notes and protocols are presented as a representative workflow for characterizing the immunomodulatory potential of a novel natural compound, hereafter referred to as Compound GZC , based on established methodologies in the field.

Introduction

Natural products are a significant source of novel therapeutic agents with diverse biological activities, including the modulation of the immune system.[1] Immunomodulators can act as either immunosuppressants or immunostimulants and are critical for developing treatments for autoimmune diseases, chronic inflammation, and cancer.[1][2] Compound GZC, a sesquiterpene lactone glycoside, belongs to a class of compounds known for a wide range of biological activities. This document provides a detailed framework for the initial in vitro evaluation of Compound GZC's immunomodulatory effects, focusing on its potential anti-inflammatory and immunosuppressive properties. The workflow encompasses primary screening in macrophages, assessment of effects on T-lymphocyte proliferation, and investigation into a key signaling pathway.

Experimental Workflow Overview

The proposed workflow is designed to systematically assess the immunomodulatory activity of Compound GZC. It begins with evaluating the compound's effect on innate immune cells (macrophages) and progresses to adaptive immune cells (T-lymphocytes), followed by a mechanistic study of the underlying signaling pathway.

G cluster_0 Phase 1: Preparation & Cytotoxicity cluster_2 Phase 3: Analysis & Mechanism A Compound GZC Stock Preparation (in DMSO) B Determine Non-Toxic Concentration Range (MTT Assay on Immune Cells) A->B C Macrophage Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells) B->C D T-Cell Proliferation Assay (Anti-CD3/CD28 stimulated PBMCs) B->D E Measure NO Production (Griess Assay) C->E F Measure Pro-inflammatory Cytokines (TNF-α, IL-6 via ELISA) C->F G Measure T-Cell Proliferation (CFSE Dilution via Flow Cytometry) D->G H Mechanism of Action Study (Western Blot for NF-κB Pathway) F->H If anti-inflammatory effect is observed

Caption: Experimental workflow for evaluating the immunomodulatory properties of Compound GZC.

Data Presentation: Hypothetical Results

The following tables summarize potential quantitative data from the proposed experiments, illustrating a dose-dependent immunomodulatory effect of Compound GZC.

Table 1: Effect of Compound GZC on Viability, NO, and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control (No LPS)-100 ± 4.55.2 ± 1.14.5 ± 0.93.8 ± 0.7
LPS Control (1 µg/mL)-98.5 ± 3.8100100100
Compound GZC + LPS197.2 ± 4.185.3 ± 5.688.1 ± 6.290.4 ± 5.1
Compound GZC + LPS596.5 ± 3.955.7 ± 4.860.3 ± 5.565.2 ± 4.9
Compound GZC + LPS1094.8 ± 4.325.1 ± 3.130.9 ± 3.833.7 ± 3.5
Dexamethasone (Positive Control)199.1 ± 3.515.6 ± 2.520.4 ± 2.922.1 ± 2.8
Data are represented as mean ± SD from three independent experiments.

Table 2: Effect of Compound GZC on Human T-Cell Proliferation

Treatment GroupConcentration (µM)Proliferation Index% Divided Cells
Unstimulated Control-1.05 ± 0.083.5 ± 1.2
Stimulated Control (Anti-CD3/CD28)-4.85 ± 0.3592.1 ± 4.5
Compound GZC + Stimulation14.10 ± 0.2980.5 ± 5.1
Compound GZC + Stimulation52.55 ± 0.2155.3 ± 4.8
Compound GZC + Stimulation101.45 ± 0.1520.8 ± 3.9
Cyclosporin A (Positive Control)0.51.20 ± 0.1110.2 ± 2.5
Data are represented as mean ± SD from experiments with PBMCs from three healthy donors.

Table 3: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins in LPS-Stimulated Macrophages

Treatment GroupTime (min)Cytoplasmic p-IκBα (Relative Density)Cytoplasmic IκBα (Relative Density)Nuclear p65 (Relative Density)
Control (No LPS)301.0 ± 0.110.5 ± 0.81.2 ± 0.2
LPS (1 µg/mL)308.5 ± 0.62.1 ± 0.39.8 ± 0.7
Compound GZC (10 µM) + LPS303.2 ± 0.48.9 ± 0.73.5 ± 0.4
Data normalized to loading controls (β-actin for cytoplasmic and Lamin B1 for nuclear fractions) and expressed relative to the control group.

Experimental Protocols

Protocol 1: Macrophage Anti-inflammatory Assay

This protocol assesses the ability of Compound GZC to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[3][4][5][6]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound GZC stock solution (10 mM in DMSO)

  • LPS from E. coli O111:B4 (1 mg/mL stock in sterile PBS)

  • MTT reagent (5 mg/mL)

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for the MTT and Griess assays, and in a 24-well plate at 4 x 10⁵ cells/well for ELISA. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of Compound GZC (e.g., 1, 5, 10 µM) or vehicle (DMSO, final concentration <0.1%) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of supernatant from each well of the 96-well plate.

    • Mix with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement:

    • Collect supernatants from the 24-well plate and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.[7]

  • Cell Viability Assay (MTT):

    • After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining cells in the 96-well plate.

    • Incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm.

Protocol 2: T-Lymphocyte Proliferation Assay (CFSE Dilution)

This protocol measures the effect of Compound GZC on the proliferation of human T-lymphocytes isolated from peripheral blood.[8][9][10]

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • CellTrace™ CFSE Cell Proliferation Kit

  • Human T-Activator CD3/CD28 Dynabeads™ or plate-bound antibodies

  • Cyclosporin A (positive control)

  • Flow cytometer

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]

  • CFSE Staining:

    • Resuspend 1x10⁷ PBMCs/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 15 minutes at 37°C, protected from light.[9][11]

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled PBMCs at 1x10⁶ cells/mL in complete RPMI.

    • Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.

    • Add Compound GZC at desired concentrations.

  • Stimulation: Add anti-CD3/CD28 T-cell activators according to the manufacturer's protocol. Include unstimulated and stimulated controls.

  • Incubation: Culture the cells for 4-5 days at 37°C, 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

    • Acquire data on a flow cytometer using a 488 nm laser for excitation.

    • Analyze the CFSE fluorescence histogram. Each peak of successively halved fluorescence intensity represents a cell division.

    • Calculate the proliferation index and percentage of divided cells using appropriate software (e.g., FlowJo, FCS Express).

Protocol 3: Western Blot Analysis of the NF-κB Pathway

This protocol investigates if Compound GZC's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[12][13][14][15]

Materials:

  • RAW 264.7 cells

  • NE-PER™ Nuclear and Cytoplasmic Extraction Reagents

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • ECL Chemiluminescence detection reagent

Methodology:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with Compound GZC (e.g., 10 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Harvest cells and perform cytoplasmic and nuclear fractionation using a kit like NE-PER, adding protease/phosphatase inhibitors to the buffers.[12][13]

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use anti-IκBα and anti-p-IκBα for cytoplasmic fractions and anti-p65 for nuclear fractions. Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly.

    • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the relative protein levels.

Visualization of a Potential Mechanism of Action

Compound GZC may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[14] The diagram below illustrates this pathway and highlights potential points of inhibition by Compound GZC.

G cluster_0 cluster_1 Cytoplasm cluster_3 Hypothetical Inhibition by Compound GZC cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 Complex TLR4->MyD88 IKK IKK Complex (α, β, γ) MyD88->IKK pIKK p-IKK (Active) IKK->pIKK Phosphorylation IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) pIKK->IkBa_p65_p50 INHIBIT_IKK Inhibit IKK Activation pIkBa p-IκBα IkBa_p65_p50->pIkBa IκBα Phosphorylation p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 IκBα Degradation Ub Ubiquitination pIkBa->Ub INHIBIT_DEGRADATION Inhibit IκBα Degradation Proteasome Proteasome Degradation Ub->Proteasome p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA κB Binding Site (DNA) p65_p50_nuc->DNA Binding Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Compound GZC.

References

Application Note & Protocol: Quantification of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities. Accurate quantification of this compound in various matrices is crucial for pharmacological studies, quality control of herbal medicines, and drug development. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Chemical Information

  • Compound Name: 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

  • CAS Number: 93395-31-4[1]

  • Molecular Formula: C26H34O12[1]

  • Molecular Weight: 538.55 g/mol [1]

Experimental Protocols

1. Sample Preparation from Plant Material

This protocol outlines the extraction of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C from a dried plant matrix.

  • Materials:

    • Dried and powdered plant material

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol in water (v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonically disrupt the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS analysis.

2. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations of 100, 50, 25, 10, 5, 1, and 0.5 µg/mL.

  • Calibration Curve Standards:

    • Spike the appropriate blank matrix extract with the working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples at three concentration levels: low, medium, and high (e.g., 8, 80, and 800 ng/mL) in the same manner as the calibration standards.

3. HPLC-MS Method

This method is based on established protocols for the analysis of sesquiterpene lactones.[2][3]

  • Instrumentation:

    • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % B
      0.0 10
      10.0 90
      12.0 90
      12.1 10

      | 15.0 | 10 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion would be the [M+H]+ or [M+Na]+ adduct of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (m/z 539.2 or 561.2). Product ions would need to be determined by infusing a standard solution of the compound. Hypothetical MRM transitions are provided below for illustrative purposes.

        Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
        8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C 539.2 377.1 30 15

        | 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C | 539.2 | 163.1 | 30 | 25 |

Data Presentation

Table 1: Quantitative Parameters for the HPLC-MS Method

The following table summarizes the expected performance characteristics of the method, based on typical values for similar assays.[2][3][4]

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Matrix Effect< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing plant_material Plant Material extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_separation HPLC Separation (C18 Column) filtration->hplc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification end_node End quantification->end_node start Start start->plant_material

Caption: Overall experimental workflow from sample preparation to quantification.

Method Optimization Decision Tree

method_optimization start Start Optimization peak_shape Good Peak Shape? start->peak_shape sensitivity Sufficient Sensitivity? peak_shape->sensitivity Yes adjust_gradient Adjust Gradient Profile peak_shape->adjust_gradient No matrix_effect Acceptable Matrix Effect? sensitivity->matrix_effect Yes optimize_ms Optimize MS Parameters (Cone Voltage, Collision Energy) sensitivity->optimize_ms No end_node Method Optimized matrix_effect->end_node Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->improve_cleanup No change_column Change HPLC Column adjust_gradient->change_column change_column->peak_shape optimize_ms->sensitivity improve_cleanup->matrix_effect

Caption: Decision tree for HPLC-MS method optimization.

References

Application Notes and Protocols for the Synthesis of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C derivatives. Glucozaluzanin C, a sesquiterpene lactone isolated from Ainsliaea acerifolia, has demonstrated notable cytotoxic activity against a range of cancer cell lines.[1] The synthesis of derivatives by esterifying the C8-hydroxyl group with moieties such as 2-hydroxy-2-methyl-3-oxobutanoic acid is a strategy to potentially enhance its therapeutic index and explore structure-activity relationships (SAR). These new derivatives are of interest for evaluation as novel anticancer agents.

Introduction

Sesquiterpene lactones are a large class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. Glucozaluzanin C is a member of this family and has been identified as a cytotoxic agent against A549, SK-OV-3, SK-MEL-2, XF498, and HCT15 cancer cell lines.[1] Modification of the glucozaluzanin C scaffold, specifically at the 8β-hydroxyl position, presents an opportunity to modulate its biological activity, selectivity, and pharmacokinetic properties. The attachment of a 2-hydroxy-2-methyl-3-oxobutyryloxy side chain introduces a reactive and polar functional group that could influence the compound's interaction with biological targets.

Proposed Synthetic Workflow

The synthesis of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C derivatives can be envisioned as a three-stage process:

  • Isolation of Glucozaluzanin C: Extraction and purification of the parent compound from its natural source.

  • Synthesis of the Side Chain: Chemical synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

  • Esterification: Coupling of the synthesized side chain to the 8β-hydroxyl group of glucozaluzanin C.

Synthesis_Workflow cluster_0 Stage 1: Isolation cluster_1 Stage 2: Side Chain Synthesis cluster_2 Stage 3: Coupling Reaction Ainsliaea_acerifolia Ainsliaea acerifolia roots Extraction Methanol Extraction Ainsliaea_acerifolia->Extraction Purification Chromatographic Purification Extraction->Purification Glucozaluzanin_C Glucozaluzanin C Purification->Glucozaluzanin_C Esterification Esterification (e.g., DCC/DMAP) Glucozaluzanin_C->Esterification Methyl_acetoacetate Methyl 2-methylacetoacetate Hydroxylation α-Hydroxylation Methyl_acetoacetate->Hydroxylation Hydrolysis Ester Hydrolysis Hydroxylation->Hydrolysis Resolution Chiral Resolution Hydrolysis->Resolution Side_Chain (2S)-2-hydroxy-2-methyl- 3-oxobutanoic acid Resolution->Side_Chain Side_Chain->Esterification Final_Product 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy) glucozaluzanin C Esterification->Final_Product

Caption: Proposed synthetic workflow for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Experimental Protocols

Protocol 1: Isolation of Glucozaluzanin C

This protocol is based on general methods for isolating natural products.

  • Extraction: Dried and powdered roots of Ainsliaea acerifolia are extracted with methanol at room temperature for 72 hours. The extraction is repeated three times.

  • Concentration: The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.

  • Chromatography: The ethyl acetate fraction, typically enriched with sesquiterpene lactones, is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Purification: Fractions containing glucozaluzanin C are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Protocol 2: Synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid

This protocol is adapted from a known chemical synthesis method.[2]

  • α-Hydroxylation of Methyl 2-methylacetoacetate: To a solution of methyl 2-methylacetoacetate in a suitable solvent, an oxidizing agent (e.g., m-CPBA) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Hydrolysis: The resulting methyl 2-hydroxy-2-methyl-3-oxobutanoate is hydrolyzed using an aqueous base (e.g., NaOH or LiOH) at room temperature.[3]

  • Acidification and Extraction: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • Chiral Resolution: The racemic 2-hydroxy-2-methyl-3-oxobutanoic acid is resolved using a chiral resolving agent (e.g., a chiral amine) to isolate the (2S)-enantiomer.

Protocol 3: Esterification of Glucozaluzanin C

This protocol describes a standard esterification procedure.

  • Reactant Preparation: In a round-bottom flask, dissolve glucozaluzanin C (1 equivalent) and (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C derivative.

Data Presentation

Table 1: Cytotoxic Activity of Glucozaluzanin C

Cell LineCancer TypeED₅₀ (µg/mL)
A549Lung Carcinoma2.45[1]
SK-OV-3Ovarian Cancer1.37[1]
SK-MEL-2Melanoma0.40[1]
XF498CNS Cancer1.41[1]
HCT15Colon Cancer1.43[1]

Table 2: Hypothetical Physicochemical and Yield Data for the Synthesized Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Proposed Yield (%)
8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin CC₂₁H₂₆O₉422.4360-70%

Signaling Pathway Visualization

The cytotoxic effects of many sesquiterpene lactones are attributed to their ability to alkylate biological macromolecules, often leading to the inhibition of pro-inflammatory signaling pathways like NF-κB and the induction of apoptosis.

Signaling_Pathway Derivative Glucozaluzanin C Derivative IKK IKK Complex Derivative->IKK Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction IkB IκBα IKK->IkB Phosphorylation (inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (blocked) Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: Potential mechanism of action via NF-κB inhibition and apoptosis induction.

Conclusion

The proposed synthesis provides a viable route to novel derivatives of glucozaluzanin C. The detailed protocols offer a practical guide for researchers in the field of medicinal chemistry and drug discovery. The resulting compounds can be subjected to a battery of in vitro and in vivo assays to determine their anticancer potential and to elucidate their mechanism of action, with the goal of developing more effective and selective cancer therapeutics.

References

Application Notes and Protocols: 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C in cancer cell lines is not available in the current scientific literature. The following application notes and protocols are based on published research on structurally related sesquiterpene lactones, particularly other glucozaluzanin C derivatives isolated from the Vernonia genus, such as vernolide, vernodaline, and dehydrozaluzanin C. These notes are intended to provide a theoretical framework and practical guidance for researchers initiating studies on the specified compound.

Introduction

8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Structurally similar compounds isolated from plants of the Vernonia genus have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. These related compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways. This document outlines potential applications and experimental protocols for investigating the anticancer effects of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Potential Applications in Cancer Cell Lines

Based on the activities of analogous compounds, 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a candidate for investigation against a range of human cancer cell lines.

Table 1: Cytotoxicity of Structurally Related Sesquiterpene Lactones against Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 (µM)Reference
VernolideHepG2Liver0.91 - 13.84[1]
S102Liver"[1]
HuCCA-1Bile Duct"[1]
HL-60Leukemia"[1]
MOLT-3Leukemia"[1]
A549Lung"[1]
H69ARLung"[1]
MDA-MB-231Breast"[1]
T47DBreast"[1]
HeLaCervical"[1]
VernopicrinA375Melanoma0.35 - 2.04[2]
A549LungLeast Sensitive[2]
VernomelitensinA375Melanoma0.13 - 1.56[2]
MCF-7BreastLeast Sensitive[2]
Dehydrozaluzanin CHT-29ColonNot specified[3]
HCT-116ColonNot specified[3]

Postulated Mechanisms of Action

The anticancer activity of sesquiterpene lactones related to 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is believed to be mediated through multiple signaling pathways.

  • Induction of Apoptosis: Activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to cytochrome c release and subsequent activation of caspases 9 and 3.[3]

  • Cell Cycle Arrest: Inhibition of cell cycle progression, particularly at the G2/M phase.[1]

  • Modulation of Key Signaling Pathways:

    • NF-κB Pathway: Inhibition of the nuclear factor-kappa B signaling pathway, which is crucial for cancer cell survival and proliferation.

    • STAT3 Pathway: Suppression of the Signal Transducer and Activator of Transcription 3, a key regulator of tumor progression.

    • MAPK Pathway (ERK-1/2): Targeting of the mitogen-activated protein kinase pathway, specifically ERK-1 and ERK-2.

    • PI3K/mTOR Pathway: Extracts from Vernonia have been shown to inhibit the Phosphoinositide 3-kinase/mammalian Target of Rapamycin pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

  • DMSO (for stock solution)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key proteins involved in the postulated signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-p-STAT3, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Visualizations

Diagram 1: Postulated Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK1_2 ERK1/2 Receptor->ERK1_2 STAT3 STAT3 Receptor->STAT3 Compound 8β-(...) glucozaluzanin C Compound->PI3K Compound->ERK1_2 IKK IKK Compound->IKK Compound->STAT3 Bax Bax Compound->Bax Bcl_2 Bcl-2 Compound->Bcl_2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression ERK1_2->Gene_Expression IκBα IκBα IKK->IκBα NF_kB NF-κB IκBα->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc Cyto_c Cytochrome c Bax->Cyto_c Bcl_2->Cyto_c Caspase_9 Caspase-9 Cyto_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis NF_kB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Caption: Postulated signaling pathways affected by the compound.

Diagram 2: Experimental Workflow

G cluster_workflow Experimental Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture and Maintenance Start->Culture Treatment Treat with 8β-(...) glucozaluzanin C Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis WesternBlot Western Blot Analysis IC50->WesternBlot DataAnalysis Data Analysis and Interpretation Apoptosis->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing anticancer activity.

References

Application Notes and Protocols for In Vivo Studies with 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting preclinical in vivo studies on 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, a sesquiterpene lactone. Due to the limited existing biological data for this specific compound, this guide is based on established methodologies for evaluating the anti-inflammatory, pharmacokinetic, and toxicological properties of novel natural products. The protocols outlined herein are intended to serve as a foundational framework for researchers to adapt based on their specific experimental goals and institutional guidelines.

Introduction

8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a sesquiterpene compound. Sesquiterpenes as a class have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural features of this molecule suggest a potential for biological activity, warranting in vivo investigation to elucidate its therapeutic potential. These application notes will focus on a hypothetical anti-inflammatory application, providing detailed protocols for a tiered approach to in vivo evaluation, starting with efficacy and progressing to safety and pharmacokinetic profiling.

In Vivo Efficacy Assessment: Anti-inflammatory Activity

Two standard and well-characterized models are proposed to assess the potential anti-inflammatory effects of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay for acute inflammation.

Objective: To evaluate the acute anti-inflammatory activity of the test compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plebysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group III-V: Test compound at three different dose levels (e.g., 25, 50, 100 mg/kg, p.o.)

  • Administer the vehicle, positive control, or test compound orally (p.o.) one hour before carrageenan injection.

  • Measure the initial paw volume/thickness of the right hind paw of each animal.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle-0.85 ± 0.05-
IIIndomethacin100.32 ± 0.0362.35
IIITest Compound250.71 ± 0.0416.47
IVTest Compound500.54 ± 0.0336.47
VTest Compound1000.41 ± 0.0251.76
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control. (Hypothetical Data)
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation and allows for the evaluation of the compound's effect on pro-inflammatory cytokine production.

Objective: To determine the effect of the test compound on the production of systemic pro-inflammatory cytokines in response to LPS.

Materials:

  • 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

  • Vehicle

  • Positive control: Dexamethasone

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Blood collection supplies

Procedure:

  • Acclimatize mice for at least one week.

  • Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: LPS + Vehicle

    • Group III: LPS + Dexamethasone (1 mg/kg, i.p.)

    • Group IV-VI: LPS + Test compound at three doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Administer the test compound or vehicle orally one hour before LPS challenge.

  • Administer Dexamethasone intraperitoneally (i.p.) 30 minutes before LPS challenge.

  • Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.

  • Collect blood samples via cardiac puncture or retro-orbital sinus 1.5-2 hours post-LPS injection.

  • Prepare serum and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

Data Presentation:

GroupTreatmentDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
IVehicle-50 ± 1080 ± 1530 ± 5
IILPS + Vehicle-2500 ± 2003500 ± 300800 ± 70
IIILPS + Dexamethasone1800 ± 901200 ± 150250 ± 30
IVLPS + Test Compound252100 ± 1803000 ± 250700 ± 60
VLPS + Test Compound501500 ± 1502200 ± 200500 ± 45
VILPS + Test Compound1001000 ± 1101600 ± 180350 ± 40
Data are presented as Mean ± SEM. *p < 0.05 compared to LPS + Vehicle group. (Hypothetical Data)

Pharmacokinetic Profiling

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic parameters of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C following a single oral and intravenous administration.

Materials:

  • Test compound

  • Appropriate vehicle for oral and intravenous (IV) administration

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Blood collection tubes with anticoagulant

  • LC-MS/MS or other suitable analytical instrument

  • Pharmacokinetic analysis software

Procedure:

  • Fast cannulated rats overnight.

  • Divide rats into two groups (n=4-5 per group):

    • Group I: Oral administration (e.g., 50 mg/kg)

    • Group II: Intravenous administration (e.g., 5 mg/kg)

  • Administer the test compound.

  • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterOral (50 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL)12502500
Tmax (h)1.50.08
AUC(0-t) (ngh/mL)85004500
AUC(0-inf) (ngh/mL)87504600
t1/2 (h)4.23.8
CL (L/h/kg)-1.09
Vd (L/kg)-5.8
F (%)38.0-
(Hypothetical Data)

Toxicology and Safety Assessment

Initial safety evaluation is essential before proceeding to more extensive studies.

Protocol 4: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of the test compound and to classify it according to the Globally Harmonized System (GHS).

Procedure:

  • This study should be conducted in compliance with OECD Guideline 423 (Acute Toxic Class Method).

  • Use a stepwise procedure with a starting dose of 300 mg/kg or 2000 mg/kg, depending on any prior information.

  • Use a small number of animals (typically female rats) in each step.

  • Observe animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Perform gross necropsy on all animals at the end of the study.

Protocol 5: Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

Objective: To evaluate the sub-chronic oral toxicity of the test compound in rodents.

Procedure:

  • This study should be conducted in accordance with OECD Guideline 408.

  • Administer the test substance daily in graduated doses to several groups of rodents (one dose level per group) for 90 days.

  • Include a control group and at least three dose levels.

  • Monitor for signs of toxicity, body weight changes, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.

  • Conduct a full necropsy and histopathological examination of organs and tissues.

Data Presentation (Toxicology):

Table 3: Acute Oral Toxicity (OECD 423) - Hypothetical Outcome

Starting Dose (mg/kg) Outcome (Mortality) GHS Classification

| 2000 | 0/3 in first step, 0/3 in second step | Category 5 or Unclassified |

Table 4: Sub-chronic Toxicity (OECD 408) - Key Hypothetical Findings

Dose Group (mg/kg/day) Key Observations
0 (Control) No adverse effects observed.
50 No treatment-related adverse effects.
150 Mild, non-adverse changes in liver enzymes.
500 Increased liver weight, hepatocellular hypertrophy, elevated liver enzymes.
NOAEL 150 mg/kg/day

(NOAEL: No-Observed-Adverse-Effect Level)

Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Preclinical Evaluation cluster_efficacy Anti-inflammatory Models cluster_tox Safety Assessment efficacy Efficacy Studies pk Pharmacokinetic Study efficacy->pk Positive Efficacy carrageenan Carrageenan Paw Edema (Acute Inflammation) efficacy->carrageenan lps LPS Systemic Inflammation (Cytokine Release) efficacy->lps tox Toxicology Studies pk->tox Favorable PK Profile acute_tox Acute Toxicity (OECD 423) tox->acute_tox subchronic_tox 90-Day Sub-chronic Toxicity (OECD 408) tox->subchronic_tox

Caption: Workflow for the in vivo evaluation of the test compound.

Hypothetical Signaling Pathway of Anti-inflammatory Action

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus translocation IkB->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription TestCompound 8β-(...) glucozaluzanin C TestCompound->IKK inhibits TestCompound->NFkB inhibits translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Measuring the Cytotoxicity of Novel Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to determine the cytotoxic effects of novel natural products. The following methods are widely used to assess cell viability and the mechanisms of cell death, crucial steps in the early stages of drug discovery and development.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with Natural Product: Prepare a stock solution of the novel natural product in a suitable solvent (e.g., DMSO). Make serial dilutions of the natural product in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the natural product. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Addition of MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation
Natural Product Conc. (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
101.1020.06587.9
250.8760.05169.8
500.6120.04248.8
1000.3450.03327.5
2000.1580.02112.6

Note: The data presented are for illustrative purposes only.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed Seed Cells in 96-well Plate treat Treat with Natural Product seed->treat 24h incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability read->analyze

MTT Assay Workflow

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[3][4] The amount of LDH released into the culture medium is proportional to the number of lysed cells.

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the novel natural product. It is crucial to include the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) to determine 100% LDH release.

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Medium Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Preparation of Cell-Free Supernatant: At the end of the incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Collection: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Addition of Stop Solution: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity – Spontaneous LDH activity) / (Maximum LDH activity – Spontaneous LDH activity)] x 100

Data Presentation
Natural Product Conc. (µg/mL)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.1520.0110.0
Maximum Release0.9870.054100.0
100.2150.0157.5
250.3580.02324.7
500.5990.03153.5
1000.8410.04582.5
2000.9560.05096.3

Note: The data presented are for illustrative purposes only.

Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample_prep Sample Preparation cluster_reaction LDH Reaction & Measurement seed Seed Cells & Treat incubate Incubate (24-72h) seed->incubate centrifuge Centrifuge Plate incubate->centrifuge collect Collect Supernatant centrifuge->collect add_reagents Add Reaction Mix collect->add_reagents incubate_rt Incubate (30 min) add_reagents->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (490 nm) add_stop->read analyze Calculate % Cytotoxicity read->analyze

LDH Assay Workflow

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many natural products.[5][6][7] The following assays can help elucidate whether a novel compound induces apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the natural product as described previously. Include appropriate controls.

  • Cell Harvesting: After incubation, harvest the cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell PopulationDescriptionAnnexin V-FITCPropidium Iodide (PI)% of Total Cells (Example)
ViableHealthy cellsNegativeNegative85.2
Early ApoptoticIntact membrane, PS exposurePositiveNegative8.5
Late Apoptotic/NecroticCompromised membranePositivePositive5.1
NecroticPermeable membraneNegativePositive1.2

Note: The data presented are for illustrative purposes only.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[9] Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled 96-well plate (for fluorescence) and treat with the natural product.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate in a buffer.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal is proportional to the amount of active caspase-3/7. Results are often expressed as fold change in activity compared to the untreated control.

Natural Product Conc. (µg/mL)Mean Luminescence (RLU)Standard DeviationFold Change vs. Control
0 (Control)15,2341,2871.0
1025,8972,1451.7
2558,1234,9873.8
50112,5439,8767.4
100189,45615,43212.4
200215,67818,98714.2

Note: The data presented are for illustrative purposes only.

Apoptosis Signaling Pathways

Natural products can induce apoptosis through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.[5][7][10]

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 mito Mitochondria active_caspase8->mito via tBid caspase37 Pro-caspase-3, -7 active_caspase8->caspase37 stress Intracellular Stress (e.g., DNA damage, ROS) bcl2 Bcl-2 Family (Bax, Bak) stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Pro-caspase-9 apoptosome->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase37 active_caspase37 Active Caspase-3, -7 caspase37->active_caspase37 substrates Cellular Substrate Cleavage active_caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Apoptosis Signaling Pathways

References

Application Notes and Protocols for the Topical Delivery of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a sesquiterpene lactone, a class of natural compounds known for a variety of biological activities.[1] Related compounds, such as 11,13-dihydrozaluzanin C, have demonstrated anti-inflammatory properties, suggesting a potential therapeutic application for inflammatory skin conditions. The topical delivery of this compound presents a promising approach for localized treatment, minimizing systemic side effects.

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of a topical delivery system for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. The protocols outlined below are intended to serve as a foundational framework for researchers in the development of a stable and effective topical formulation.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C26H34O12[2]
Molecular Weight 538.55 g/mol [2]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage For prolonged periods, keep at 2-8°C in a closed container, away from light and moisture.[3]

Note: The aqueous solubility and octanol-water partition coefficient (LogP) are critical parameters that need to be experimentally determined to guide the selection of appropriate formulation excipients.

Formulation Strategy

The topical formulation of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C should aim to enhance its solubility, stability, and skin permeation. A semi-solid formulation such as a cream, gel, or ointment is a suitable choice for topical application.

Excipient Selection

The choice of excipients is paramount for the successful delivery of the active pharmaceutical ingredient (API).

Excipient ClassExamplesPurposeReference
Solubilizers Propylene glycol, Polyethylene glycol (PEG) 400, EthanolTo dissolve the API and maintain its solubility within the formulation.[4]
Permeation Enhancers Terpenes (e.g., limonene, menthol), Fatty acids (e.g., oleic acid), Propylene glycolTo reversibly disrupt the stratum corneum barrier and enhance API penetration into the skin.[4]
Gelling Agents Carbomers (e.g., Carbopol® 940), Hydroxypropyl methylcellulose (HPMC)To provide the desired viscosity and consistency to the formulation.[1]
Emollients Isopropyl myristate, Cetyl alcohol, Stearyl alcoholTo soften and soothe the skin.
Preservatives Parabens, PhenoxyethanolTo prevent microbial growth in the formulation.
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic acidTo protect the API from oxidative degradation.
pH Modifiers Triethanolamine, Citric acidTo adjust the pH of the formulation to a range that is non-irritating to the skin and ensures API stability.
Example Formulation Approaches
Formulation TypeBase CompositionAPI Incorporation
Hydrophilic Gel Carbomer, purified water, propylene glycol, preservative, antioxidant, pH modifier.The API can be dissolved in a suitable solvent (e.g., ethanol, propylene glycol) before being incorporated into the gel base.
O/W Emulsion Cream Oil phase (e.g., cetyl alcohol, stearyl alcohol, isopropyl myristate), Aqueous phase (purified water, humectant like glycerin), Emulsifier, Preservative, Antioxidant.The API can be dissolved in the oil phase or the aqueous phase depending on its determined lipophilicity.

Experimental Protocols

Protocol 1: Formulation Preparation

Objective: To prepare a stable and homogenous topical formulation of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Workflow for Formulation Preparation:

G cluster_0 Preparation of Oil Phase cluster_1 Preparation of Aqueous Phase cluster_2 API Incorporation cluster_3 Emulsification and Final Formulation oil_phase Heat oil-soluble excipients (e.g., cetyl alcohol, stearyl alcohol) emulsify Add aqueous phase to oil phase with continuous stirring oil_phase->emulsify aq_phase Heat water-soluble excipients (e.g., purified water, glycerin) aq_phase->emulsify api_dissolve Dissolve API in a suitable solvent (e.g., propylene glycol) add_api Add the API solution to the cooled emulsion api_dissolve->add_api cool Cool the emulsion with gentle stirring emulsify->cool cool->add_api final_mix Homogenize to obtain a uniform cream add_api->final_mix

Caption: Workflow for preparing an O/W emulsion cream.

Materials:

  • 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

  • Selected excipients (oil phase, aqueous phase, emulsifiers, etc.)

  • Beakers, magnetic stirrer with hot plate, homogenizer, weighing balance.

Procedure (for O/W Emulsion Cream):

  • Oil Phase Preparation: Weigh and heat the oil-soluble components (e.g., cetyl alcohol, stearyl alcohol, isopropyl myristate) in a beaker to 70-75°C until everything is melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, weigh and heat the water-soluble components (e.g., purified water, glycerin, preservative) to 70-75°C.

  • API Solubilization: Accurately weigh the API and dissolve it in a suitable solvent (e.g., propylene glycol) with gentle warming if necessary.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a magnetic stirrer.

  • Homogenization: Homogenize the mixture for 5-10 minutes to form a uniform emulsion.

  • Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.

  • API Incorporation: Once the emulsion has cooled to below 40°C, add the API solution and any other temperature-sensitive ingredients (e.g., antioxidants, fragrance).

  • Final Mixing: Mix thoroughly until a homogenous cream is formed.

  • pH Adjustment: Measure the pH and adjust to the desired range (typically 4.5-6.5 for topical formulations) using a suitable pH modifier.

Protocol 2: Physicochemical Characterization and Stability Testing

Objective: To evaluate the physical and chemical stability of the formulation under various storage conditions.

Parameters to Evaluate:

  • Organoleptic properties: Color, odor, and appearance.

  • pH: Measured using a calibrated pH meter.

  • Viscosity: Measured using a viscometer.

  • Drug Content: Determined by a validated HPLC method.

  • Physical Stability: Centrifugation test to check for phase separation.

Stability Study Conditions (ICH Guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Data Presentation:

ParameterSpecificationTime 01 Month3 Months6 Months
Appearance Homogenous, white creamComplies
pH 4.5 - 6.5
Viscosity (cP) TBD
Drug Content (%) 95.0 - 105.0
Protocol 3: In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of drug release from the formulation. This is a critical quality attribute for topical semi-solid products.[5][6][7][8][9]

Workflow for In Vitro Release Testing (IVRT):

G cluster_0 Setup cluster_1 Experiment cluster_2 Analysis setup Assemble Franz diffusion cell with a synthetic membrane receptor Fill receptor chamber with appropriate medium and maintain at 32°C setup->receptor apply Apply a finite dose of the formulation to the membrane surface receptor->apply sample Withdraw samples from the receptor chamber at predetermined time intervals apply->sample replace Replace with fresh receptor medium sample->replace analyze Analyze drug concentration in samples using a validated HPLC method sample->analyze replace->analyze plot Plot cumulative amount of drug released per unit area vs. square root of time analyze->plot calculate Calculate the release rate plot->calculate

Caption: Workflow for In Vitro Release Testing (IVRT).

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)

  • Water bath with circulator, magnetic stirrers

  • HPLC system

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor chamber.

  • Temperature Control: Equilibrate the receptor medium to 32°C ± 1°C.

  • Formulation Application: Apply a finite dose of the formulation uniformly on the membrane surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.

Protocol 4: Ex Vivo Skin Permeation Study

Objective: To evaluate the permeation of the API through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Other materials as in IVRT protocol

Procedure:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Cell Setup and Formulation Application: Follow the same procedure as for IVRT.

  • Sampling and Analysis: Collect samples from the receptor medium at various time points over 24-48 hours and analyze for drug content.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of the formulation on skin cells.

Cell Line: Human immortalized keratinocytes (HaCaT).

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8][10][11]

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the API and the formulated product for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Protocol 6: In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory efficacy of the formulation in a cell-based model.

Cell Line: HaCaT keratinocytes.

Method: Measurement of pro-inflammatory cytokine (e.g., IL-6, TNF-α) release.

Procedure:

  • Cell Seeding and Treatment: Seed HaCaT cells and treat with the API and formulation as in the cytotoxicity assay.

  • Inflammatory Stimulus: After a pre-incubation period, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α and IFN-γ).[12]

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of IL-6 and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in treated cells to those in stimulated, untreated cells.

Signaling Pathway Diagrams

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway in Skin Inflammation:

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation api 8β-(...) glucozaluzanin C api->ikk Inhibition dna DNA nfkb_nuc->dna genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) dna->genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway in Skin Inflammation:

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimuli Inflammatory Stimuli (e.g., UV, cytokines) receptor Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 Activation api 8β-(...) glucozaluzanin C api->mapk Inhibition dna DNA ap1->dna genes Pro-inflammatory Genes dna->genes Transcription

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The successful topical delivery of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C requires a systematic approach to formulation development and characterization. The protocols provided herein offer a robust framework for initiating these studies. It is imperative that key physicochemical properties of the API, such as solubility and LogP, are determined experimentally to inform the selection of an optimal formulation strategy. The subsequent in vitro evaluation of release, permeation, safety, and efficacy will be crucial in advancing the development of this promising natural compound for the treatment of inflammatory skin disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C extraction.

Frequently Asked Questions (FAQs)

Q1: My extraction yield of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is consistently low. What are the most critical factors to consider?

A1: Low yields are a common challenge in natural product extraction. For sesquiterpene lactones like 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, the most critical factors influencing yield are:

  • Solvent Choice: The polarity of the extraction solvent is paramount. Polar organic solvents such as ethanol, methanol, and acetonitrile are often effective for extracting a wide range of sesquiterpene lactones.[1] For less polar compounds, solvents like n-hexane or dichloromethane may be more suitable.[1]

  • Extraction Method: The technique employed significantly impacts efficiency. While traditional methods like maceration are simple, they can be time-consuming and result in lower yields. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance yield and reduce extraction time.[2]

  • Plant Material: The part of the plant used (leaves, stems, roots), its age, and drying conditions can all affect the concentration of the target compound.

  • Temperature and pH: Sesquiterpene lactones can be sensitive to heat and non-neutral pH, leading to degradation and reduced yield.[3]

Q2: What is the recommended starting solvent for the extraction of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C?

A2: Based on the polarity of similar sesquiterpene lactones, a good starting point is a polar organic solvent. A 70% ethanol solution is often used for the initial extraction of compounds from plant materials like Elephantopus scaber.[4] It is advisable to perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and n-hexane) to determine the optimal solvent for your specific plant material.

Q3: Can I use advanced extraction techniques like MAE or UAE for this compound?

A3: Yes, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly recommended for improving the yield of sesquiterpene lactones. These methods can reduce extraction times from hours or days to minutes and often result in higher recovery rates.[2] However, it is crucial to optimize the parameters (e.g., power, time, temperature) to prevent thermal degradation of the target compound.[2]

Q4: How can I minimize the degradation of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C during extraction and purification?

A4: Degradation is a significant concern. To minimize it:

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Keep the temperature below 45°C.[3]

  • pH Management: Maintain a neutral or slightly acidic pH during extraction, as some sesquiterpene lactones are unstable at non-neutral pH.

  • Light Protection: Protect the extracts from direct sunlight or UV light, which can cause degradation.[3]

  • Prompt Processing: Process the extracts promptly and avoid prolonged storage, even at low temperatures.

Troubleshooting Guides

Problem: Low Yield of Target Compound
Potential Cause Troubleshooting Steps & Optimization
Inefficient Initial Extraction - Solvent Optimization: Conduct small-scale extractions with solvents of varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol) to identify the most effective one.[3] - Method Evaluation: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. Be mindful of the thermal stability of your compound.[3] - Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction.
Degradation During Purification - Temperature Control: Ensure solvent evaporation is performed at low temperatures (below 45°C).[3] - pH Monitoring: Buffer your solutions if necessary to maintain a stable pH. Some sesquiterpene lactones can lose side chains at a pH of 7.4. - Light Protection: Work in a dimly lit area or use amber glassware to protect the sample from light-induced degradation.[3]
Incomplete Extraction - Multiple Extractions: Repeat the extraction process on the plant residue at least two to three more times to ensure maximum recovery.[1] - Sufficient Solvent Volume: Use an adequate solvent-to-solid ratio to ensure complete immersion and extraction of the plant material.
Problem: Poor Chromatographic Separation
Potential Cause Troubleshooting Steps & Optimization
Inappropriate Mobile Phase - Gradient Optimization: For normal-phase chromatography on silica gel, use a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).[3] - Solvent System Change: If co-elution is an issue, try a different solvent system. For reverse-phase HPLC, a gradient of water and acetonitrile or methanol is commonly used.[5]
Column Overloading - Reduce Sample Load: Load a smaller amount of the crude extract onto the column. For preparative separations, it may be necessary to perform multiple runs with smaller sample loads.[3]
Compound Degradation on Column - Deactivate Silica Gel: If you suspect your compound is degrading on the silica gel, you can deactivate it by adding a small amount of a base like triethylamine to the mobile phase.[1] - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones

Extraction Method Solvent Extraction Time Yield (mg/g of dry material) Reference
Maceration99% Ethanol7 daysNot specified, used as baseline[2]
Microwave-Assisted Extraction (MAE)99.95% Ethanol7 minAlantolactone: 55.27 ± 1.11, Isoalantolactone: 47.97 ± 0.82[2]
Soxhlet Extractionn-Hexane6 hoursStigmasterol: 8.145% (area), Lupeol: Not specified[6][7]
Soxhlet ExtractionMethanol9-12 hoursHigher yield than n-hexane[6][7]

Table 2: Effect of Extraction Parameters on the Yield of Sesquiterpene Lactones from Inula helenium using MAE

Parameter Range Studied Optimal Condition Effect on Yield Reference
Ethanol Concentration0-100%99.95%Yield increased with increasing ethanol concentration.[2]
Liquid-to-Solid Ratio10-50 mL/g44.57 mL/gSynergistic effect with time of exposure.[2]
Microwave Power100-500 W212.8 WYield increased up to 300W and then decreased due to degradation.[2]
Exposure Time1-7 min7.00 minYield increased up to 5 min and then slightly decreased.[2]

Experimental Protocols

Protocol 1: General Extraction and Isolation of Sesquiterpene Lactones from Elephantopus scaber
  • Plant Material Preparation: Air-dry the whole plant of Elephantopus scaber and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 60 kg) with 70% ethanol four times.[4]

    • Alternatively, perform Soxhlet extraction with methanol for 9-12 hours for optimal yield.[6][7]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.[4]

  • Partitioning:

    • Suspend the residue in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.[4] Sesquiterpene lactones are typically found in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound and further purify using preparative HPLC if necessary.

Protocol 2: Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones (Optimized for Inula helenium)
  • Sample Preparation: Place 1 g of dried and powdered plant material into the extraction vessel.

  • Solvent Addition: Add 45 mL of 100% ethanol (optimal liquid-to-solid ratio of 44.57 mL/g).[2]

  • MAE Parameters:

    • Set the microwave power to approximately 213 W.[2]

    • Set the extraction time to 7 minutes.[2]

  • Post-Extraction:

    • After extraction, allow the vessel to cool.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Mandatory Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Extraction (Maceration, Soxhlet, UAE, or MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions (e.g., Hexane, EtOAc, BuOH) partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C hplc->pure_compound

Caption: General workflow for the extraction and isolation of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

biosynthesis_pathway cluster_mevalonate Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_dmpp_mva IPP & DMAPP mva->ipp_dmpp_mva fpp Farnesyl Diphosphate (FPP) ipp_dmpp_mva->fpp pyruvate_g3p Pyruvate + G3P mep MEP pyruvate_g3p->mep ipp_dmpp_mep IPP & DMAPP mep->ipp_dmpp_mep ipp_dmpp_mep->fpp sesquiterpene_cyclases Sesquiterpene Cyclases fpp->sesquiterpene_cyclases sesquiterpene_backbone Sesquiterpene Backbone (e.g., Germacranolide) sesquiterpene_cyclases->sesquiterpene_backbone modifications Oxidations, Hydroxylations, Esterifications sesquiterpene_backbone->modifications glucozaluzanin_c 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C modifications->glucozaluzanin_c

Caption: Simplified biosynthetic pathway of sesquiterpene lactones like 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C in in vitro experiments. The following information is designed to offer practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

Poor solubility of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, a sesquiterpene lactone, in aqueous-based in vitro assay systems is a common challenge due to its lipophilic nature. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Compound precipitates upon dilution in aqueous media The compound is poorly soluble in water. The concentration of the organic solvent from the stock solution is too high in the final dilution.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Minimize the final concentration of the organic solvent in the cell culture medium to ≤ 0.5%.[1]
Inconsistent or lower-than-expected biological activity Partial precipitation of the compound is reducing the effective concentration. The stock solution may not be fully dissolved.Visually inspect the final solution for any signs of precipitation. Ensure the stock solution is fully dissolved by vortexing or brief sonication.[1][2]
Cell toxicity observed even at low compound concentrations The organic solvent (e.g., DMSO) used to dissolve the compound is causing cytotoxicity.Perform a vehicle control experiment to determine the maximum tolerable concentration of the organic solvent for your specific cell line. Keep the final solvent concentration as low as possible.
Difficulty in preparing a stable stock solution The compound has limited solubility even in organic solvents.Test a range of organic solvents to find the one with the highest solubility.[3] Gentle warming or sonication can aid dissolution.[1] Store stock solutions at -20°C or -80°C to maintain stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[3] Other organic solvents such as ethanol, acetone, chloroform, dichloromethane, and ethyl acetate can also be considered.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO to minimize the volume added to your aqueous experimental setup.[2]

Q2: How can I avoid compound precipitation when diluting my DMSO stock solution into cell culture media?

A2: To prevent precipitation, ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically at or below 0.5%.[1] A serial dilution approach is recommended. First, dilute the high-concentration stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of your assay medium. Gentle warming of the medium to 37°C can also help improve solubility.[1]

Q3: What should I do if my compound still precipitates out of solution?

A3: If precipitation persists, consider using a solubilizing agent. Biocompatible surfactants like Tween® 80 or Polysorbate 20, or complexation agents like cyclodextrins, can be added to the assay medium to enhance the solubility of hydrophobic compounds.[1][2] It is crucial to first perform a control experiment to ensure the solubilizing agent itself does not affect your experimental results. Brief sonication of the final solution in a water bath can also help to break down micro-precipitates.[1]

Q4: How should I store the stock solution of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C?

A4: For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh 5.39 mg of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (Molecular Weight: 538.55 g/mol ).

  • Dissolution: Add 1 mL of 100% DMSO to the weighed compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) cell culture medium.

  • Mixing: Gently vortex the intermediate dilution.

  • Final Dilution: Add the required volume of the intermediate dilution to your experimental wells containing the final volume of cell culture medium to achieve the desired final concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

Caption: A flowchart for troubleshooting solubility issues.

Hypothetical Signaling Pathway Affected by a Sesquiterpene Lactone

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 8β-(...) glucozaluzanin C Receptor Cell Surface Receptor Compound->Receptor Inhibition? CellMembrane Cell Membrane IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Target Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Gene Transcription Inflammation Inflammatory Response Gene->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during in vitro experiments with sesquiterpene lactones.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Category 1: Compound Handling and Stability

Question: My sesquiterpene lactone solution appears to have precipitated in the cell culture media. What could be the cause and how can I prevent this?

Answer: Precipitation of sesquiterpene lactones in aqueous media is a common issue due to their often-low solubility. The primary cause is the compound coming out of solution when the concentration of the organic solvent (like DMSO) is diluted in the aqueous cell culture medium.

Solutions:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] Ensure the final concentration of the solvent in your assay is low enough to be tolerated by your cells (typically <0.5%).

  • Gentle Warming: Before use, gently warm the stock solution to ensure the sesquiterpene lactone is fully dissolved.

  • Serial Dilutions: Perform serial dilutions of your stock solution in pre-warmed cell culture media, vortexing or mixing well between each dilution step.

  • Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test by adding your highest concentration of the compound to the cell culture medium and visually inspecting for precipitation over time.

Question: I am observing a decline in the bioactivity of my sesquiterpene lactone over time, even when using the same batch. Why is this happening?

Answer: Sesquiterpene lactones can be unstable under certain conditions, leading to a loss of activity. Several factors can contribute to this degradation.

Potential Causes and Solutions:

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil. Some sesquiterpene lactones show significant degradation at room temperature.[2]

  • pH of Culture Media: The stability of some sesquiterpene lactones is pH-dependent. Some have been observed to be unstable at a neutral pH of 7.4, particularly at 37°C.[2][3] Consider the buffer system of your media and the duration of your experiment.

  • Solvent Choice: While DMSO is common, long-term storage in certain solvents like ethanol can lead to the formation of adducts with some sesquiterpene lactones.[2][4]

  • Oxidation: Exposure to air and light can lead to oxidation and degradation.[2]

Category 2: Cell-Based Assay Variability

Question: My IC50 values for a specific sesquiterpene lactone are inconsistent between experiments in my cytotoxicity assay (e.g., MTT, XTT). What are the likely sources of this variability?

Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays. The variability can stem from several sources related to both the compound and the experimental procedure.

Troubleshooting Checklist:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number. High passage numbers can lead to phenotypic changes and altered drug sensitivity.

  • Seeding Density: Inconsistent initial cell seeding density will result in variable cell numbers at the end of the experiment, directly impacting the final readout. Optimize and standardize your seeding protocol.

  • Reagent Preparation and Handling: Ensure all reagents, including the sesquiterpene lactone dilutions and assay reagents (e.g., MTT solution), are prepared fresh and handled consistently. For MTT assays, ensure the formazan crystals are completely solubilized before reading the absorbance.

  • Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the assay reagent.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

Question: I am observing high background noise or false positives in my fluorescence-based assay. Could the sesquiterpene lactone be interfering with the assay?

Answer: Yes, sesquiterpene lactones, like other natural products, can interfere with fluorescence-based assays.

Potential Interference and Solutions:

  • Autofluorescence: Some compounds are naturally fluorescent at the excitation and emission wavelengths of your assay, leading to false-positive signals.

    • Solution: Run a control plate with the sesquiterpene lactone in cell-free media to measure its intrinsic fluorescence. Subtract this background from your experimental values.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorescent probe, leading to a decrease in the signal (quenching) and a false-negative result.

    • Solution: Similar to autofluorescence, test the compound's effect on the fluorescent signal in a cell-free system.

  • Reaction with Assay Reagents: The reactive nature of some sesquiterpene lactones could lead to direct interactions with the assay reagents.

    • Solution: Include appropriate controls to test for direct interactions between your compound and the assay components.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of Selected Sesquiterpene Lactones in Various Cancer Cell Lines

Sesquiterpene LactoneCancer Cell LineCell TypeIC50 (µM)Reference
Eremophila-1(10),11(13)-dien-12,8β-olide (EPD)OVSAHOOvarian Cancer~3.6 (geometric mean)[5]
Eremophila-1(10),11(13)-dien-12,8β-olide (EPD)BT-549Breast Carcinoma~3.6 (geometric mean)[5]
Cumanin Derivative 11WiDrColon Cancer2.3[1][6]
Helenalin Derivative 13VariousVarious0.15 - 0.59[1]
Helenalin Derivative 14VariousVarious0.15 - 0.59[1]
β-caryophyllene oxideCaCo-2Colon Cancer>100[7]
α-humuleneCaCo-2Colon Cancer39.7[7]
trans-nerolidolCaCo-2Colon Cancer28.5[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells in culture

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution (in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the sesquiterpene lactone in complete medium from the stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm (or 590 nm) using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a method to assess the inhibitory effect of sesquiterpene lactones on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution (in DMSO)

  • NF-κB stimulus (e.g., TNF-α, LPS)

  • 96-well white, clear-bottom sterile plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into a 96-well plate at an optimized density in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and plasmid expression.

  • Compound Pre-treatment:

    • Prepare dilutions of the sesquiterpene lactone in the appropriate medium.

    • Pre-treat the cells by adding the diluted compound to the wells.

    • Incubate for 1-2 hours.

  • NF-κB Stimulation:

    • Prepare the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) in the medium.

    • Add the stimulus to the wells (except for the unstimulated control wells).

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the compound-treated, stimulated wells to the stimulated-only control wells.

Visualizations

TroubleshootingWorkflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Bioassay Results problem_id Identify the specific problem (e.g., high variability, low signal) start->problem_id compound_stability Check Compound Stability - Storage conditions - Freeze-thaw cycles - pH and temperature sensitivity problem_id->compound_stability Potential Cause cell_health Assess Cell Health & Culture - Passage number - Contamination - Seeding density problem_id->cell_health Potential Cause optimization Optimize Assay Parameters - Cell density - Compound concentration - Incubation times compound_stability->optimization compound_solubility Verify Compound Solubility - Precipitation in media - Stock solution concentration compound_solubility->optimization compound_purity Confirm Compound Purity - Degradation products - Contaminants compound_purity->optimization cell_health->optimization reagent_quality Evaluate Reagent Quality - Freshness - Proper storage reagent_quality->optimization protocol_adherence Review Protocol Adherence - Incubation times - Pipetting accuracy - Edge effects protocol_adherence->optimization assay_interference Test for Assay Interference - Autofluorescence - Quenching - Reagent reactivity assay_interference->optimization re_run Re-run Experiment with Controls optimization->re_run

Caption: A general workflow for troubleshooting inconsistent bioassay results.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions Prepare sesquiterpene lactone dilutions add_treatment Add treatment to cells prepare_dilutions->add_treatment incubate_treatment Incubate for desired period (e.g., 48h) add_treatment->incubate_treatment add_mtt Add MTT solution to wells incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for a typical MTT cell viability assay.

STAT3_Signaling_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates (Tyr705) stat3_p p-STAT3 stat3_inactive->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces stl Sesquiterpene Lactones stl->stat3_p Inhibits Phosphorylation

Caption: Simplified STAT3 signaling pathway and a point of inhibition by sesquiterpene lactones.

References

Technical Support Center: Optimization of Cell Culture Conditions for 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. The following information is designed to help optimize cell culture conditions and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities. Sesquiterpene lactones often exert their effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][2][3] Common pathways affected include NF-κB, MAPK, and JAK-STAT.[3][4] The α-methylene-γ-lactone group present in many sesquiterpene lactones is a reactive site that can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function.

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: For a novel compound like this compound, it is advisable to perform a dose-response study over a broad range of concentrations, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine its cytotoxic or biological effects.[5] The optimal concentration will be cell-type dependent and should be determined empirically for your specific model.

Q3: How long should I incubate the cells with the compound?

A3: Incubation time is a critical and compound-dependent parameter.[5] A standard initial screening is often performed at 24, 48, and 72 hours to capture both early and late cellular responses.[5] Some effects may be rapid, while others may require longer exposure.

Q4: In which solvent should I dissolve the compound?

A4: this compound is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, DMSO is the most common choice. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q5: I am not observing any effect with the compound. What are the possible reasons?

A5: Several factors could contribute to a lack of observed effect:

  • Concentration: The concentrations tested may be too low. Consider testing a higher range.

  • Incubation Time: The incubation period may be too short. Try extending the treatment duration.

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's effects.

  • Compound Stability: The compound may be unstable in the culture medium. Prepare fresh solutions for each experiment and consider the compound's potential for degradation.

  • Assay Choice: The assay used may not be sensitive to the compound's mechanism of action. Consider using orthogonal assays that measure different cellular parameters (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.
Edge effects in multi-well plates.To mitigate evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or medium.[5]
Compound precipitation.Visually inspect wells under a microscope after adding the compound to ensure it has not precipitated. If precipitation occurs, you may need to use a lower concentration or a different solubilization method.
Low cytotoxicity or biological activity Compound potency is low for the chosen cell line.Test a broader and higher range of concentrations.
Poor compound solubility at the final concentration.Check the solubility of the compound in the final culture medium. Consider using a different solvent or a solubilizing agent compatible with your cells.
Compound instability or degradation.Prepare fresh stock solutions for each experiment. Protect the compound from light if it is light-sensitive.
Vehicle control (e.g., DMSO) shows toxicity DMSO concentration is too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%.
Cells are particularly sensitive to the solvent.Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cell line.
Unexpected changes in cell morphology Compound-induced cellular stress or differentiation.Document morphological changes with microscopy. These could be part of the compound's biological effect.
Contamination.Check for signs of bacterial or fungal contamination (e.g., cloudy medium, pH changes).

Data Presentation

When determining the optimal concentration of this compound, it is essential to present the data clearly. Below are example tables for a cytotoxicity assay and for summarizing optimal conditions.

Table 1: Example of Cytotoxicity Data for a 72-hour Treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5048.9 ± 5.5
10022.1 ± 3.9

Table 2: Example of Optimized Cell Culture Conditions

ParameterOptimal Condition
Cell Linee.g., A549
Seeding Densitye.g., 5 x 10³ cells/well (96-well plate)
Compound SolventDMSO
Final Solvent Conc.≤ 0.1%
Treatment Concentratione.g., 50 µM (for IC50 studies)
Incubation Time72 hours

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the % viability against the compound concentration to determine the IC50 value.[5]

Visualization of Pathways and Workflows

Experimental Workflow for a New Compound

The following diagram outlines a typical workflow for testing a new compound in a cell culture system.

G cluster_prep Preparation cluster_screen Initial Screening cluster_functional Functional Assays cluster_analysis Data Analysis & Conclusion A Compound Stock Preparation (in DMSO) C Dose-Response Assay (e.g., MTT, 24-72h) A->C B Cell Line Selection & Culture B->C D Determine IC50 Value C->D E Apoptosis Assay (e.g., Annexin V) D->E F Cell Cycle Analysis (e.g., Flow Cytometry) D->F G Mechanism of Action (e.g., Western Blot) D->G H Data Interpretation & Pathway Analysis E->H F->H G->H NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Compound Glucozaluzanin C Derivative Compound->IKK inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB IκBα degradation Troubleshooting_Logic Start Low Cytotoxicity Observed Check_Conc Are concentrations high enough? Start->Check_Conc Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Increase_Conc Increase concentration range Check_Conc->Increase_Conc No Check_Sol Is compound soluble in medium? Check_Time->Check_Sol Yes Increase_Time Increase incubation time Check_Time->Increase_Time No Check_Assay Is the assay appropriate? Check_Sol->Check_Assay Yes Check_Sol_Method Verify solubility, check for precipitation Check_Sol->Check_Sol_Method No Use_Ortho_Assay Use an orthogonal assay (e.g., LDH release) Check_Assay->Use_Ortho_Assay No Conclusion Compound may have low potency or cell line is resistant Check_Assay->Conclusion Yes Increase_Conc->Start Re-test Increase_Time->Start Re-test Check_Sol_Method->Start Re-test Use_Ortho_Assay->Start Re-test

References

"stability testing of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C under different storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (Compound X). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols based on established principles for sesquiterpene lactone stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Compound X?

A1: For long-term storage, Compound X solid powder should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For short-term storage of solutions (e.g., analytical standards), use an amber vial and store at 2-8°C for up to 72 hours. Methanolic solutions have shown better stability than aqueous solutions for similar compounds.[2]

Q2: What are the primary degradation pathways for this type of molecule?

A2: Based on its structure, Compound X is susceptible to several degradation pathways. The most common are hydrolysis of the ester linkages, particularly the β-hydroxy butyrate side chain, and potential oxidation. Forced degradation studies are essential to identify the specific pathways under various stress conditions.[3][4][5]

Q3: What analytical technique is best for monitoring the stability of Compound X?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV (210 nm) and Mass Spectrometry (MS) detection, is highly recommended.[6][7] This combination allows for the separation and quantification of the parent compound from its degradation products and provides structural information for impurity identification.[2][6]

Q4: I see a gradual loss of my compound in solution even when stored in the refrigerator. What could be the cause?

A4: This could be due to slow hydrolysis, especially if the solvent has a high water content or is not buffered. Ensure you are using high-purity, anhydrous solvents if possible. For aqueous solutions, stability may be pH-dependent. It is also critical to ensure solutions are protected from light.

Q5: How much degradation is considered significant in a forced degradation study?

A5: The goal is to achieve sufficient degradation to identify potential products without completely destroying the parent compound. A target degradation of 5-20% is generally considered appropriate for validating the stability-indicating nature of an analytical method.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results in HPLC Stability Assay

  • Symptom: High variability in the measured concentration of Compound X across replicate injections or time points.

  • Possible Causes & Solutions:

    • Sample Adsorption: Sesquiterpene lactones can be prone to adsorbing to glass or plastic surfaces.

      • Solution: Use silanized glass vials for sample storage and preparation.

    • Incomplete Solubilization: The compound may not be fully dissolved, leading to inconsistent concentrations.

      • Solution: Ensure complete dissolution by vortexing and sonicating the sample. Use a solvent in which the compound is highly soluble, such as methanol or acetonitrile.

    • Autosampler Instability: The compound may be degrading in the autosampler tray.

      • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Limit the time samples remain in the autosampler before injection.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Symptom: New peaks, not present in the initial sample, appear during the stability study.

  • Possible Causes & Solutions:

    • Degradation: The new peaks are likely degradation products.

      • Solution: This is the expected outcome of a stability study. Use a mass spectrometer (LC-MS) to obtain the mass of the new peaks to help in their identification.[8] Compare the peak profiles from different stress conditions (acid, base, oxidation) to understand the nature of the degradants.

    • Interaction with Excipients or Container: The compound may be reacting with formulation components or leaching substances from the storage container.

      • Solution: Run a control study with the vehicle/excipients alone. Analyze the stability of the compound in different types of containers if leaching is suspected.

Data Presentation: Hypothetical Stability Data

Below are tables summarizing hypothetical stability data for Compound X, illustrating typical results from forced degradation and accelerated stability studies.

Table 1: Summary of Forced Degradation Studies for Compound X

Stress ConditionTime% Assay of Compound XMajor Degradation Products (DP) by m/z
0.1 M HCl at 60°C4 hours85.2%DP1 (m/z 439), DP2 (m/z 337)
0.1 M NaOH at 60°C30 minutes79.5%DP1 (m/z 439), DP3 (m/z 457)
10% H₂O₂ at Room Temp8 hours91.8%DP4 (m/z 554)
Dry Heat at 80°C24 hours98.1%Minor peaks observed
Photostability (ICH Q1B Option II)24 hours94.5%DP5 (m/z 536)
Control (Methanol at Room Temp)24 hours99.7%No significant degradation

Table 2: Accelerated Stability of Solid Compound X at 40°C / 75% RH

Time Point% Assay of Compound XTotal Impurities (%)Appearance
T=099.8%0.2%White Powder
1 Month99.5%0.5%White Powder
3 Months98.7%1.3%Off-white Powder
6 Months97.2%2.8%Yellowish Powder

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of Compound X in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.2 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 15, and 30 minutes. Neutralize with 0.2 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, and 8 hours, dilute, and analyze.

  • Thermal Degradation: Place solid Compound X in a vial in a hot air oven at 80°C for 24 hours. Dissolve the stressed powder in methanol for analysis.

  • Photolytic Degradation: Expose solid Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Keep a control sample wrapped in aluminum foil. Dissolve both samples for analysis.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm; MS in positive electrospray ionization (ESI) mode.

  • Injection Volume: 10 µL.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxide Oxidation (10% H2O2, RT) stock->oxide Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples eval Evaluate Degradation Profile Identify Degradants Validate Method hplc->eval Process Data

Caption: Workflow for forced degradation stability testing.

Degradation_Pathways parent Compound X (m/z 539) dp1 DP1: Hydrolyzed Side Chain (m/z 439) parent->dp1 Acid/Base Hydrolysis dp4 DP4: Oxidized Product (m/z 554) parent->dp4 Oxidation (H2O2) dp5 DP5: Photodegradant (m/z 536) parent->dp5 Photolysis (Light Exposure) dp_other Other Minor Degradants parent->dp_other

Caption: Potential degradation pathways for Compound X.

References

Technical Support Center: Refining Purification Protocols for Glucozaluzanin C Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of glucozaluzanin C and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying glucozaluzanin C and other sesquiterpene lactones?

A1: The main difficulties arise from their structural diversity and chemical properties. These challenges include the presence of multiple stereoisomers and structurally similar compounds in the source material, which complicates chromatographic separation.[1] Additionally, many sesquiterpene lactones are susceptible to degradation under certain conditions, such as exposure to high temperatures, non-neutral pH, or UV light.

Q2: Which solvents are most effective for the initial extraction of glucozaluzanin C analogues?

A2: The choice of solvent is critical and depends on the polarity of the target analogue. Polar organic solvents like ethanol, methanol, and acetonitrile are often effective for extracting a broad range of sesquiterpene lactones. For less polar analogues, solvents such as hexane or dichloromethane may be more suitable. It is highly recommended to perform small-scale pilot extractions with various solvents to determine the optimal choice for your specific plant matrix.

Q3: How can I improve the resolution between closely eluting glucozaluzanin C analogues during column chromatography?

A3: To enhance separation, optimizing the mobile phase is key. Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is a common strategy. Fine-tuning the solvent system, for instance, by using mixtures of hexane and ethyl acetate, can significantly improve resolution.[1] If resolution remains poor, consider alternative chromatographic techniques like high-speed counter-current chromatography (HSCCC), which can offer superior separation for complex mixtures.

Q4: My purified glucozaluzanin C analogue appears to be degrading. What are the common causes and how can this be prevented?

A4: Degradation is a significant concern. Sesquiterpene lactones can be sensitive to heat, so it is advisable to avoid high temperatures during extraction and solvent evaporation. They can also be unstable at non-neutral pH levels. Furthermore, exposure to UV light can lead to degradation. To prevent this, store extracts and purified compounds at low temperatures (4°C or -20°C) in the dark.[1]

Q5: What are the best methods for detecting glucozaluzanin C analogues during the purification process?

A5: Thin-layer chromatography (TLC) is a widely used method for monitoring fractions from column chromatography. Visualization can be achieved by staining with reagents like vanillin-sulfuric acid, which often produces characteristic colors with sesquiterpene lactones. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable and commonly used method.[1]

Troubleshooting Guides

HPLC & Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor Resolution / Co-eluting Peaks Mobile phase is not optimal for separation.Adjust the mobile phase gradient. A shallower gradient can increase the separation time between closely eluting peaks. Consider switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
Incorrect stationary phase.For normal-phase chromatography, silica gel is common. However, for some analogues, a reversed-phase (e.g., C18) column may provide better separation based on hydrophobicity.[1]
Column overloading.Reduce the amount of sample loaded onto the column. For preparative separations, it may be necessary to perform multiple runs with smaller sample loads.[1]
Peak Tailing Strong interaction between the analyte and the stationary phase (e.g., acidic silanol groups on silica).Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks Blockage in the column inlet frit.Reverse-flush the column or replace the frit.
Column void.A void in the packing material can lead to split peaks. Replace the column.
Co-eluting isomers.Optimize the mobile phase composition or gradient to improve resolution.

Quantitative Data from Analogue Purification

Disclaimer: The following data is derived from studies on sesquiterpene lactones analogous to glucozaluzanin C. These values should be used as a starting point for optimization.

Table 1: Comparison of Purification Methods for Sesquiterpene Lactones (Grosheimin and Cynaropicrin) [2]

ParameterClassical Low-Pressure ChromatographyCountercurrent Chromatography (CCC) & Prep-HPLC
Starting Material 275 g dry extract275 g dry extract
Silica Gel Used 8 kgN/A
Purification Time 110 hours95 hours
Grosheimin Yield 13.8 g (95% pure)17.9 g (99.4% pure)
Cynaropicrin Yield 52.3 g (95% pure)68.0 g (98.7% pure)

Table 2: Extraction Conditions for Dihydro-Lactucin (DHLc) and Lactucin (Lc) from Chicory Roots [3]

Extraction ParameterConditionObservation
Solvent 100% WaterHighest concentration of free sesquiterpene lactones.
Methanol/Water MixturesEfficiently extracted conjugated sesquiterpene lactones.
Temperature 30°C - 50°COptimal range for free sesquiterpene lactone extraction.
Time 17 hoursMaximum concentration of free sesquiterpene lactones.

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol outlines a general procedure for obtaining a crude extract containing glucozaluzanin C analogues from plant material.

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 100 g) with a suitable solvent (e.g., 1 L of 95% ethanol) at room temperature for 24-72 hours with occasional stirring.[1]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1]

  • Liquid-Liquid Partitioning (Optional): Suspend the crude extract in distilled water. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[1]

Protocol 2: Purification by Column Chromatography (Silica Gel)

This protocol describes the purification of glucozaluzanin C analogues from a crude extract or fraction using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Carefully pack the slurry into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Adsorb the dissolved sample onto a small amount of silica gel, allow it to dry, and then carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. An example of a gradient elution for a related compound involved starting with hexane-ethyl acetate (2:8).[4]

  • Fraction Collection and Analysis: Collect the eluate in fractions. Monitor the separation by spotting the collected fractions on a TLC plate. Combine the fractions containing the desired compound(s) based on their TLC profiles.

  • Concentration: Concentrate the combined fractions to obtain the purified analogue.

Protocol 3: HPLC Analysis of Sesquiterpene Lactones

This protocol provides a general method for the analytical separation of sesquiterpene lactones.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 40 minutes is a good starting point for method development. A specific example for related compounds used a more complex gradient: 10-25% B (0-10 min), 25% B (10-15 min), 25-45% B (15-20 min), 45% B (20-25 min), 45-80% B (25-30 min), 80% B (30-35 min), 80-10% B (35-40 min).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210-225 nm

Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom Direct Purification fractions Enriched Fractions partitioning->fractions fractions->column_chrom purified_fractions Purified Fractions column_chrom->purified_fractions hplc Preparative HPLC / HSCCC purified_fractions->hplc pure_compound Pure Glucozaluzanin C Analogue hplc->pure_compound

Caption: General experimental workflow for the purification of glucozaluzanin C analogues.

troubleshooting_logic start Poor Peak Resolution in Chromatography check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Load / Dilute Sample check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimal? check_overload->check_mobile_phase No success Improved Resolution reduce_load->success optimize_gradient Optimize Gradient (e.g., make it shallower) check_mobile_phase->optimize_gradient No change_solvent Change Organic Modifier (e.g., ACN to MeOH) check_mobile_phase->change_solvent Partially check_stationary_phase Is the stationary phase appropriate? check_mobile_phase->check_stationary_phase Yes optimize_gradient->success change_solvent->success change_column Consider a different column (e.g., Normal vs. Reverse Phase) check_stationary_phase->change_column No check_stationary_phase->success Yes change_column->success

Caption: Troubleshooting workflow for poor peak resolution in chromatography.

References

"addressing off-target effects of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. The focus is on addressing potential off-target effects that may be encountered during experimentation. Given that this is a specialized compound, this guide emphasizes general principles and robust methodologies for identifying, validating, and mitigating off-target effects applicable to novel small molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on distinguishing between on-target and potential off-target effects.

Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.

  • Possible Cause: Your experimental observations may be due to the compound interacting with unintended cellular components, a phenomenon known as off-target effects.[1] Small molecule drugs can bind to multiple proteins, leading to both desired therapeutic effects and unintended off-target toxicities.[1] It is also crucial to rule out issues with compound stability, solubility, or experimental error.

  • Troubleshooting Steps:

    • Verify Compound Integrity and Concentration: Confirm the purity and concentration of your stock solution. Ensure the compound is fully solubilized in your assay buffer and does not precipitate. This compound is soluble in solvents like DMSO, Chloroform, and Ethyl Acetate.[2]

    • Perform Dose-Response Curves: Atypical dose-response curves (e.g., non-sigmoidal or U-shaped) can indicate complex pharmacology, including off-target effects at higher concentrations.

    • Use a Structurally Unrelated Control Compound: If available, use another compound known to target the same primary protein or pathway. Observing the same phenotype with a structurally different molecule strengthens the evidence for an on-target effect.

    • Implement a Rescue Experiment: If you are expecting the compound to inhibit a specific target, try to "rescue" the phenotype by overexpressing the target protein. If the phenotype is not rescued, it may be due to an off-target effect.

Issue 2: Discrepancy between in vitro biochemical assays and in vivo cellular results.

  • Possible Cause: The compound may be interacting with off-targets that are only present in a complex cellular environment. Cellular metabolism of the compound could also lead to active metabolites with different target profiles.[3]

  • Troubleshooting Steps:

    • Assess Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell.

    • Consider Compound Metabolism: Use tools like mass spectrometry to analyze cell lysates and media to identify potential metabolites of this compound. These metabolites can then be synthesized and tested independently.[4]

    • Profile Global Cellular Changes: Employ unbiased, genome-wide methods to get a broader picture of the compound's effects. Techniques like RNA-sequencing (RNA-seq) for transcriptomic changes or proteomics for protein expression changes can reveal affected pathways unrelated to the primary target.[1][5]

Issue 3: How to proactively identify potential off-targets before they confound results.

  • Possible Cause: Not applicable; this is a proactive measure.

  • Recommended Approaches:

    • In Silico Profiling: Use computational methods to screen your compound against databases of known protein structures and ligand binding sites.[3][4] These 2-D and 3-D similarity methods can predict potential off-target interactions.[3][4]

    • Biochemical Screening: Screen the compound against panels of known off-target candidates, such as kinases, GPCRs, or ion channels. Commercial services are available for this.[5]

    • Unbiased Proteome-Wide Screening: For a comprehensive view, use methods like proteome microarrays where thousands of purified proteins are spotted on a slide and probed with a labeled version of your compound to identify binding partners.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern?

A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target.[6] For a small molecule like this compound, this means binding to and modulating the activity of proteins that are not the intended focus of the research. These effects are a significant concern because they can lead to misinterpretation of experimental data, unexpected toxicity, and failure of drug candidates in later stages of development.[4]

Q2: What are the primary experimental strategies to identify potential off-targets?

A2: Experimental methods can be broadly categorized into two approaches:

  • Hypothesis-Driven (Biased) Methods: These methods test for interactions with a pre-defined set of likely off-targets, often based on computational predictions or known pharmacology of similar compounds. This includes screening against kinase panels or other target families.

  • Unbiased (Genome-Wide) Methods: These approaches screen for interactions across the entire proteome or transcriptome without prior assumptions.[7] Key examples include proteome microarrays, affinity chromatography coupled with mass spectrometry (AP-MS), and global transcriptomic profiling with RNA-seq.[1][5]

Comparison of Key Off-Target Identification Methods

MethodTypePrincipleSensitivitySpecificity/PPVThroughputCost
Proteome Microarrays BiochemicalProbing a microarray of purified proteins with a labeled small molecule to identify binding partners.[1]HighHighHighHigh
Affinity Chromatography - Mass Spectrometry (AP-MS) CellularImmobilizing the compound on a resin to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.ModerateModerateLowModerate
RNA-Sequencing (RNA-seq) CellularProvides a global view of transcriptomic changes induced by the compound, indirectly suggesting affected pathways.[1]HighLowModerateModerate
Cellular Thermal Shift Assay (CETSA) CellularMeasures changes in the thermal stability of proteins upon ligand binding to assess target engagement in intact cells or lysates.HighHighLow-ModerateModerate

Q3: I have identified a potential off-target. What is the best way to validate this interaction?

A3: Validation is a critical step to confirm that a predicted or identified off-target is a true biological interaction.[8] A multi-pronged approach is recommended:

  • Confirm Direct Binding: Use a label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified putative off-target protein and your compound.

  • Demonstrate Cellular Target Engagement: Perform a CETSA assay specifically for the identified off-target protein.

  • Establish Functional Consequence: Knock down or knock out the off-target protein (e.g., using CRISPR or siRNA). If the unexpected phenotype disappears in these modified cells upon treatment with your compound, it strongly implicates the off-target in that effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of this compound. If the potency of these analogs against the off-target correlates with the observed phenotypic effect, it provides strong evidence for the off-target interaction.

Experimental Protocols

Protocol 1: Proteome Microarray Screen for Off-Target Identification

This protocol provides a general workflow for identifying protein binding partners of a small molecule using a commercially available proteome microarray.

Methodology:

  • Compound Labeling: Covalently attach a fluorescent dye or biotin label to this compound. Ensure the labeling does not interfere with its primary on-target activity. A non-labeled version should be used as a competitor.

  • Array Blocking: Incubate the proteome microarray slide (containing thousands of unique, purified human proteins) in a blocking buffer to prevent non-specific binding.

  • Probe Incubation: Incubate the blocked array with the labeled compound at a predetermined concentration (e.g., 1-10 µM). In a separate control experiment, co-incubate the labeled compound with an excess (e.g., 100x) of the unlabeled compound.

  • Washing: Wash the array extensively to remove unbound and weakly interacting compounds.

  • Signal Detection: If using a fluorescent label, scan the microarray slide using a laser scanner at the appropriate wavelength. If using a biotin label, incubate with a streptavidin-conjugated fluorophore before scanning.

  • Data Analysis: Identify the protein spots that show a strong signal in the labeled-compound-only incubation but a significantly reduced signal in the competition incubation. These "hits" represent potential binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol is for validating the engagement of this compound with a specific target (on- or off-target) in intact cells.

Methodology:

  • Cell Treatment: Culture target cells and treat them with either a vehicle control (e.g., DMSO) or your compound at various concentrations for a specific duration.

  • Heating: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Protein Quantification: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blot Analysis: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western blotting. A compound that binds to and stabilizes the protein will result in more of that protein remaining in solution at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

Visualizations

G cluster_0 Phase 1: Observation & Initial Screening cluster_1 Phase 2: Unbiased Identification cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Mitigation A Unexpected Phenotype or Assay Inconsistency B In Silico Off-Target Prediction A->B Investigate C Broad-Panel Biochemical Screen (e.g., Kinase Panel) A->C Investigate D Proteome Microarray A->D Investigate E Affinity Pulldown + Mass Spectrometry A->E Investigate F Transcriptomic Profiling (RNA-seq) A->F Investigate G List of Putative Off-Targets B->G C->G D->G E->G F->G H Biophysical Confirmation (e.g., SPR, ITC) G->H I Cellular Target Engagement (CETSA) G->I J Functional Validation (e.g., siRNA/CRISPR Knockdown) G->J K Confirmed Off-Target H->K Confirm I->K Confirm J->K Confirm L Structure-Activity Relationship (SAR) to design out off-target activity K->L M Use of lower, more specific concentrations in assays K->M G cluster_pathway Hypothetical On-Target Pathway cluster_off_pathway Hypothetical Off-Target Pathway Receptor_On Target Receptor Kinase_A Kinase A Receptor_On->Kinase_A TF_On Transcription Factor (Target Gene Expression) Kinase_A->TF_On Phenotype_On Desired Phenotype TF_On->Phenotype_On Kinase_X Off-Target Kinase X TF_Off Transcription Factor (Unintended Gene Expression) Kinase_X->TF_Off Phenotype_Off Unexpected Phenotype TF_Off->Phenotype_Off Compound 8beta-(...) glucozaluzanin C Compound->Receptor_On Intended Inhibition Compound->Kinase_X Unintended Inhibition G cluster_comp Comparison of Off-Target Screening Approaches Biochemical Biochemical Methods (e.g., Proteome Arrays) - Direct binding - High throughput - In vitro artifacts possible Cellular Cellular Methods (e.g., AP-MS, RNA-seq) - Physiologically relevant - Captures downstream effects - Can be indirect Biochemical->Cellular Provides Hits for Cellular Validation Cellular->Biochemical Confirms Functional Relevance of Hits Computational Computational Methods (In Silico) - Predictive, fast, low cost - Requires experimental validation - Prone to false positives/negatives Computational->Biochemical Guides Experiment Design Computational->Cellular Guides Experiment Design

References

Technical Support Center: Enhancing the Bioavailability of Sesquiterpene Lactones in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor oral bioavailability of sesquiterpene lactones (SLs) in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: Why do many sesquiterpene lactones exhibit low oral bioavailability?

A1: The low oral bioavailability of many SLs is primarily due to their poor aqueous solubility and high lipophilicity. This can lead to limited dissolution in the gastrointestinal fluids, poor absorption across the intestinal epithelium, and susceptibility to first-pass metabolism.

Q2: What are the most promising strategies to improve the oral bioavailability of SLs?

A2: Nanoformulation strategies, such as liposomes and nanoparticles, are among the most effective approaches. These delivery systems can enhance the solubility and stability of SLs, facilitate their transport across the intestinal mucosa, and protect them from premature degradation. Other strategies include the use of amorphous solid dispersions and co-administration with bio-enhancers.

Q3: Which animal models are commonly used for assessing the bioavailability of SLs?

A3: Rats, particularly Sprague-Dawley or Wistar strains, are frequently used for initial pharmacokinetic (PK) and bioavailability screening due to their well-characterized physiology and cost-effectiveness. Mice are also commonly used, especially in efficacy studies.

Q4: How can I minimize variability in plasma concentrations between animals in my study?

A4: High variability can be due to inconsistent formulation homogeneity, improper oral gavage technique, and physiological differences between animals. To minimize this, ensure your formulation is uniformly suspended before each dose, use proper gavage techniques to reduce stress, and consider the fed or fasted state of the animals, as this can impact absorption.

Q5: Are there any safety concerns with the formulation strategies used to enhance bioavailability?

A5: While many formulation excipients are considered safe, it is crucial to evaluate the potential toxicity of the delivery system itself. For instance, some permeation enhancers can disrupt the integrity of the intestinal epithelium. Therefore, appropriate toxicological assessments of the chosen formulation are essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of the SL after oral administration. Poor aqueous solubility and dissolution rate of the SL.- Optimize Formulation: Consider nanoformulations like liposomes or solid dispersions to improve solubility. - Particle Size Reduction: Micronization or nanomilling of the SL powder can increase the surface area for dissolution.
Low intestinal permeability.- In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intrinsic permeability of the SL. - Co-administration: Consider co-administering with a permeation enhancer, but with careful toxicological evaluation.
High first-pass metabolism in the gut wall or liver.- In Vitro Metabolism Assays: Use liver microsomes to assess metabolic stability. - Co-administration with Inhibitors: Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) or efflux transporters (e.g., P-glycoprotein).
High variability in plasma concentrations between animals in the same dosing group. Inconsistent formulation (e.g., settling of a suspension).- Ensure Homogeneity: Thoroughly vortex or sonicate the formulation before drawing each dose. - Use of Suspending Agents: Incorporate suspending agents like methylcellulose to maintain a uniform suspension.
Improper oral gavage technique causing stress or incorrect dosing.- Proper Training: Ensure all personnel are proficient in oral gavage techniques. - Reduce Stress: Acclimatize animals to handling and consider pre-coating the gavage needle with a palatable substance.
Biological variability (e.g., fed vs. fasted state).- Standardize Conditions: Implement a consistent fasting protocol for all animals before dosing.
A new formulation strategy did not significantly improve bioavailability. The SL's absorption is limited by permeability, not just solubility.- Re-evaluate Properties: Re-assess the in vitro permeability of the SL. - Consider Alternative Strategies: Explore formulations that can enhance permeability, such as lipid-based systems that may promote lymphatic transport.
The formulation is not stable in the gastrointestinal tract.- In Vitro Stability Studies: Assess the stability of the formulation in simulated gastric and intestinal fluids.[1]

Data Presentation: Efficacy of Formulation Strategies

The following table summarizes quantitative data on the enhancement of bioavailability for various sesquiterpene lactones using different formulation strategies.

Sesquiterpene Lactone Formulation Strategy Animal Model Fold Increase in Bioavailability (AUC) Reference
ArtesunateBilosomesRats~1.47[2]
Ginsenoside Rg3ProliposomesRats~11.8[3]
Hesperetin (with Piperine)Co-crystal-~6[4]
Curcumin (with Piperine)Co-administration-Up to 20[5]
DoxorubicinPolyelectrolyte-coated liposomes-4-6 (vs. conventional liposomes)[1]
Cyclosporine APluronic F127-coated liposomes-~1.84[1]

Experimental Protocols

Protocol 1: Preparation of Sesquiterpene Lactone-Loaded Liposomes by the Ethanol Injection Method

This protocol describes the preparation of SL-loaded liposomes, a common method for enhancing the bioavailability of poorly water-soluble compounds.[6]

Materials:

  • Sesquiterpene lactone (SL)

  • Soybean phosphatidylcholine (SPC) or other suitable lipid

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer with heating plate

  • Syringe with a fine-gauge needle

  • Round-bottom flask

  • Rotary evaporator (optional)

Methodology:

  • Lipid Solution Preparation: Dissolve the SL and soybean phosphatidylcholine in absolute ethanol in a round-bottom flask. A common lipid-to-drug ratio to start with is 20:1 (w/w). Gently warm the mixture (e.g., to 40-60°C) to ensure complete dissolution.[1]

  • Aqueous Phase Preparation: In a separate beaker, heat the PBS to the same temperature as the lipid solution and place it on a magnetic stirrer.

  • Injection: Slowly inject the lipid/SL/ethanol solution into the stirring aqueous phase using a syringe with a fine-gauge needle. The slow injection and constant stirring are crucial for the formation of small, unilamellar vesicles.

  • Ethanol Removal: Remove the ethanol from the liposomal suspension. This can be achieved by dialysis against PBS or by using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, HPLC).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of an SL formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • SL formulation (e.g., liposomal suspension)

  • Control formulation (e.g., SL suspended in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for SL quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: Divide the rats into two groups: a control group receiving the SL suspension and a test group receiving the SL nanoformulation. Administer the formulations via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the SL in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax). The relative bioavailability of the test formulation can be calculated as: (AUCtest / AUCcontrol) x 100%.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study dissolve Dissolve SL and Lipids in Ethanol inject Inject into Aqueous Phase dissolve->inject Slowly remove_etoh Remove Ethanol inject->remove_etoh characterize Characterize Liposomes (Size, Zeta, EE%) remove_etoh->characterize dosing Oral Gavage characterize->dosing fasting Animal Fasting fasting->dosing sampling Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc

Caption: Experimental workflow for enhancing and evaluating the bioavailability of sesquiterpene lactones.

nfkb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation, Proliferation) sl Sesquiterpene Lactone sl->ikk inhibits

Caption: Sesquiterpene lactones can inhibit the NF-κB signaling pathway.

References

"minimizing degradation of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its complex structure, featuring a lactone ring and a bulky ester side chain, makes it susceptible to degradation under various conditions, which can lead to inaccurate analytical results and loss of biological activity. Key stability concerns include hydrolysis of the ester and lactone functionalities, as well as potential degradation of the core sesquiterpene structure.

Q2: What are the primary factors that can cause degradation of this compound during analysis?

The main factors contributing to the degradation of this compound are:

  • pH: The compound is sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the ester and lactone rings.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can induce photodegradation.

  • Solvents: Protic solvents, especially in combination with unfavorable pH, can facilitate solvolysis. The choice of solvent for extraction and chromatography is critical.

  • Presence of Water: Moisture can lead to hydrolysis of the ester side chain.[1]

  • Enzymatic Activity: In biological samples, esterases can cleave the ester bond.[2]

Q3: How should I store the pure compound and its solutions to minimize degradation?

For prolonged storage, the solid compound should be kept at 2-8°C in a tightly sealed container, protected from light and moisture.[3][4] For short-term storage of solutions, use an inert solvent like anhydrous acetonitrile or ethyl acetate and store at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for analysis whenever possible.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low recovery of the compound after extraction.
Possible Cause Troubleshooting Action
Degradation during extraction Use a non-protic, anhydrous solvent for extraction, such as dichloromethane or ethyl acetate. Minimize extraction time and avoid high temperatures. Consider microwave-assisted extraction (MAE) for shorter extraction times.
Incomplete extraction Ensure the plant material is finely powdered to maximize surface area. Optimize the solid-to-solvent ratio. Perform multiple extraction cycles.
Adsorption to glassware Use silanized glassware to minimize adsorption of the compound onto glass surfaces.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Action
On-column degradation Use a well-maintained HPLC column. Ensure the mobile phase pH is near neutral and buffered if necessary. Lower the column temperature.
Degradation in the autosampler Cool the autosampler to 4°C. Minimize the time the sample spends in the autosampler before injection.
Hydrolysis of the ester side chain This is a likely degradation pathway. The primary degradation product would be glucozaluzanin C and 2-hydroxy-2-methyl-3-oxobutanoic acid. Look for a more polar peak corresponding to glucozaluzanin C.
Photodegradation Protect samples from light by using amber vials or covering them with aluminum foil.
Issue 3: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Action
Inappropriate mobile phase Optimize the mobile phase composition. A gradient elution with acetonitrile and water is often effective for sesquiterpene lactones.
Column overload Inject a smaller volume or a more dilute sample.
Matrix effects from the sample Use a solid-phase extraction (SPE) clean-up step to remove interfering substances from the extract before HPLC analysis.

Experimental Protocols

Protocol 1: Recommended Extraction and Sample Preparation

This protocol is designed to minimize the degradation of this compound during extraction from a plant matrix.

Materials:

  • Finely powdered, dried plant material

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.45 µm syringe filters

Procedure:

  • Extraction:

    • Macerate 1 g of the powdered plant material with 20 mL of anhydrous DCM at room temperature for 1 hour with constant stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • SPE Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of ACN followed by 5 mL of water.

    • Dissolve the crude extract in a minimal amount of ACN:water (1:1) and load it onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elute the target compound with 5 mL of ACN.

  • Final Preparation:

    • Evaporate the ACN from the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Suggested HPLC Method for Analysis

This method provides a starting point for the HPLC analysis of this compound.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of the molecule and for developing a stability-indicating analytical method.[5][6] The following are suggested starting conditions for the forced degradation of this compound. The extent of degradation should be targeted at 5-20%.

Stress Condition Procedure
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Photolytic Degradation Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours. Keep a control sample in the dark.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.

Visualizations

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under hydrolytic conditions.

A 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C B Glucozaluzanin C A->B Acidic or Basic Hydrolysis C 2-Hydroxy-2-methyl-3-oxobutanoic acid A->C Acidic or Basic Hydrolysis D Further Degradation Products (e.g., opening of lactone ring) B->D Stronger Hydrolysis

Caption: Proposed hydrolytic degradation of the target compound.

Experimental Workflow for Analysis

This diagram outlines the general workflow for the analysis of this compound.

cluster_extraction Extraction & Clean-up cluster_analysis Analysis A Plant Material B Extraction (Anhydrous Solvent, RT) A->B C Filtration & Concentration (<35°C) B->C D SPE Clean-up C->D E Reconstitution D->E F HPLC-UV Analysis E->F G Data Interpretation F->G A Unexpected Peaks in Chromatogram B Check for carryover (inject blank) A->B C Review Sample Prep (pH, temp, light exposure) A->C D Review HPLC Method (column temp, mobile phase) A->D E Perform Forced Degradation (identify degradation products) C->E D->E

References

Validation & Comparative

"validating the anti-inflammatory effects of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Effects of Glucozaluzanin C Derivatives and Standard Drugs

Disclaimer: To date, specific experimental data on the anti-inflammatory effects of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is not available in the public domain. This guide therefore provides a comparative analysis of a related glucozaluzanin C derivative, 11,13-dihydrozaluzanin C , against standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin, and the corticosteroid, Dexamethasone. The information presented is intended for researchers, scientists, and drug development professionals to serve as a benchmark for future studies.

In Vivo Anti-inflammatory Activity Comparison

The following table summarizes the in vivo anti-inflammatory effects of 11,13-dihydrozaluzanin C compared to Indomethacin and Dexamethasone in the carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute inflammation.

CompoundAnimal ModelDosageRoute of AdministrationInhibition of Paw Edema (%)Reference
11,13-dihydrozaluzanin C Mice10 mg/kgOral29.52 ± 4.8[1]
30 mg/kgOral31.67 ± 5.4[1]
Indomethacin Rats5 mg/kgIntraperitonealSignificant inhibition (ED50 = 8.41 mg/kg)[2]
Mice10 mg/kgIntraperitoneal31.67 ± 4.40 (at 5th hour)[3]
Dexamethasone RatsNot specifiedNot specifiedSignificant inhibition[4]
MiceNot specifiedNot specifiedSignificant reduction[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This widely accepted model is utilized to assess the efficacy of potential anti-inflammatory agents.

Objective: To induce acute inflammation in the paw of a rodent and to measure the inhibitory effect of a test compound on the resulting edema.

Methodology:

  • Animal Selection: Healthy, adult male or female mice or rats are used for the study.

  • Grouping: Animals are randomly divided into control, standard drug, and test compound groups.

  • Compound Administration: The test compound (e.g., 11,13-dihydrozaluzanin C) is administered orally or intraperitoneally at predetermined doses. The standard drug (e.g., Indomethacin or Dexamethasone) and a vehicle for the control group are administered through the same route.[1][2][3]

  • Induction of Inflammation: After a specific period (typically 30-60 minutes) following compound administration, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation.[2]

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B_p50_p65 NF-κB (p50/p65) DNA DNA NF_kappa_B_p50_p65->DNA Binds to I_kappa_B->NF_kappa_B_p50_p65 Degradation releases NF_kappa_B_I_kappa_B NF-κB-IκB Complex Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Caption: General overview of the NF-κB signaling pathway in inflammation.

In Vivo Anti-inflammatory Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vivo screening of novel anti-inflammatory compounds.

experimental_workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization group_allocation Random Group Allocation (Control, Standard, Test) animal_acclimatization->group_allocation compound_admin Compound Administration group_allocation->compound_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan) compound_admin->inflammation_induction data_collection Data Collection (Paw Volume Measurement) inflammation_induction->data_collection data_analysis Data Analysis (% Inhibition) data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: A typical workflow for in vivo anti-inflammatory screening.

References

A Comparative Analysis of Sesquiterpene Lactones: Highlighting Glucozaluzanin C Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds predominantly found in plants of the Asteraceae family. They are well-regarded in the scientific community for their wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. This guide provides a comparative analysis of the biological activities of various SLs, with a particular focus on the glucozaluzanin C class of compounds. Due to a lack of publicly available biological data for 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, this guide will draw comparisons between its general class and other well-characterized sesquiterpene lactones, namely parthenolide, artemisinin, and thapsigargin.

Cytotoxic Activity of Sesquiterpene Lactones

The cytotoxicity of sesquiterpene lactones is a key area of interest for cancer research. The presence of an α-methylene-γ-lactone moiety is a common structural feature responsible for their ability to alkylate cellular macromolecules, leading to apoptosis and inhibition of cell proliferation. The following table summarizes the cytotoxic activity (IC50 values) of selected sesquiterpene lactones against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Parthenolide A549 (Lung Carcinoma)4.3[1]
MCF-7 (Breast Cancer)9.54[2]
SiHa (Cervical Cancer)8.42[2]
TE671 (Medulloblastoma)6.5[1]
HT-29 (Colon Adenocarcinoma)7.0[1]
Artemisinin Plasmodium falciparum (3D7 strain)~0.0266[3]
Thapsigargin LXF-289 (Lung Carcinoma)0.0066[4][5]
NCI-H2342 (Lung Carcinoma)0.0093[4]
SK-MES-1 (Lung Carcinoma)0.0097[4]
Vernodalin Trypanosoma brucei rhodesiense0.16[6]
11,13-dihydrovernodalin Trypanosoma brucei rhodesiense1.1[6]

Note: Data for this compound and its direct derivatives are not available in the public domain.

Anti-inflammatory Activity of Sesquiterpene Lactones

Chronic inflammation is a hallmark of many diseases, and sesquiterpene lactones have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

While specific anti-inflammatory data for this compound is unavailable, studies on related compounds offer valuable insights. For instance, 11,13-dihydrozaluzanin C, isolated from Gochnatia polymorpha, has demonstrated significant anti-inflammatory effects in mice by inhibiting carrageenan-induced paw edema and leukocyte migration. This suggests that the glucozaluzanin skeleton is a promising scaffold for the development of novel anti-inflammatory drugs.

Signaling Pathway: The Role of Sesquiterpene Lactones in NF-κB Inhibition

A common mechanism by which sesquiterpene lactones exert their anti-inflammatory and cytotoxic effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

NF_kB_Pathway General Experimental Workflow for Assessing Sesquiterpene Lactone Activity cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assessment cluster_2 Apoptosis Assessment cluster_3 Anti-inflammatory Assessment cluster_4 Data Analysis & Interpretation start Seed Cancer or Immune Cells treatment Treat with Sesquiterpene Lactone start->treatment control Vehicle Control start->control viability_assay MTT or other Viability Assay treatment->viability_assay apoptosis_assay TUNEL or Caspase-3 Assay treatment->apoptosis_assay inflammation_assay Nitric Oxide Production Assay treatment->inflammation_assay control->viability_assay control->apoptosis_assay control->inflammation_assay data_analysis_1 IC50 Values viability_assay->data_analysis_1 Determine IC50 conclusion Comparative Analysis data_analysis_1->conclusion data_analysis_2 Apoptosis Induction apoptosis_assay->data_analysis_2 Quantify Apoptotic Cells data_analysis_2->conclusion data_analysis_3 Anti-inflammatory Effect inflammation_assay->data_analysis_3 Measure NO Levels data_analysis_3->conclusion

Caption: Workflow for evaluating sesquiterpene lactone bioactivity.

The diagram above illustrates a general workflow for assessing the biological activities of sesquiterpene lactones. This process typically involves treating cultured cells with the compound of interest and then performing various assays to measure cytotoxicity, apoptosis, and anti-inflammatory effects.

NFkB_Signaling Inhibition of the Canonical NF-κB Signaling Pathway by Sesquiterpene Lactones TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p IkB_NFkB IκBα-NF-κB (inactive complex) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates to IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Genes Pro-inflammatory Gene Expression NFkB_n->Genes induces SL Sesquiterpene Lactones SL->IKK inhibit SL->NFkB inhibit

Caption: Sesquiterpene lactone inhibition of the NF-κB pathway.

As depicted, pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation by the proteasome, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the expression of genes involved in inflammation and cell survival. Sesquiterpene lactones can inhibit this pathway at multiple points, primarily by alkylating and inactivating key signaling proteins like the IKK complex or NF-κB itself, thereby preventing the transcription of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for key experiments cited in the analysis of sesquiterpene lactones.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: If using a biotin-labeled dUTP, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate like DAB to produce a colored precipitate. If using a fluorescently labeled dUTP, visualize the signal directly using a fluorescence microscope.

  • Counterstaining and Analysis: Counterstain the nuclei with a dye like DAPI or Hoechst to visualize all cells. Quantify the percentage of TUNEL-positive (apoptotic) cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Lyse the treated and control cells to release their cellular contents, including caspases.

  • Substrate Addition: Add a specific caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.

  • Detection: Measure the product of the cleavage reaction. For a colorimetric substrate like DEVD-pNA, measure the absorbance of the released p-nitroaniline (pNA) at 405 nm. For a fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the untreated control.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by immune cells such as macrophages.

  • Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the sesquiterpene lactone for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Griess Assay: After a 24-hour incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). In the presence of nitrite (a stable product of NO), a pink-colored azo dye will form.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the inhibitory effect of the sesquiterpene lactone on NO production.

Conclusion

Sesquiterpene lactones represent a vast and promising class of natural products with significant potential for the development of new anticancer and anti-inflammatory therapies. While specific biological data for this compound remains to be elucidated, the demonstrated activity of other glucozaluzanin C derivatives and a wide array of other sesquiterpene lactones underscores the importance of continued research in this area. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to further explore the therapeutic potential of these fascinating compounds. Future studies are warranted to isolate and characterize the biological activities of this compound and other related compounds to fully understand their structure-activity relationships and potential clinical applications.

References

Navigating the Structure-Activity Landscape of Glucozaluzanin C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in natural products and their derivatives. Glucozaluzanin C, a sesquiterpene lactone, represents a promising scaffold for the development of new drugs, particularly in the realm of oncology and anti-inflammatory therapies. Understanding the relationship between the chemical structure of its derivatives and their biological activity is paramount for designing more potent and selective compounds. This guide provides a comparative overview of the structure-activity relationship (SAR) of glucozaluzanin C derivatives, supported by experimental data and detailed protocols.

Unveiling the Activity Profile: A Data-Driven Comparison

While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for a broad series of glucozaluzanin C derivatives are limited in publicly available literature, we can extrapolate key trends from studies on closely related sesquiterpene lactones, including zaluzanin C. The following table illustrates a hypothetical comparison of glucozaluzanin C derivatives to showcase the format for data presentation. The presented data is representative and intended to guide future research and data organization.

Compound IDModification on Glucozaluzanin C CoreTarget Cell Line/AssayIC50 (µM)Reference
Glucozaluzanin C Parent CompoundHuman Breast Cancer (MCF-7)> 50Hypothetical
Derivative A Michael addition of an amine at the α-methylene-γ-lactoneHuman Breast Cancer (MCF-7)15.2Hypothetical
Derivative B Heck arylation at the exocyclic double bondHuman Breast Cancer (MCF-7)25.8Hypothetical
Derivative C Esterification of the hydroxyl groupHuman Lung Cancer (A549)42.1Hypothetical
Derivative D Michael addition of a thiol at the α-methylene-γ-lactoneHuman Lung Cancer (A549)8.5Hypothetical
Derivative E Modification of the glucose moietyLPS-induced NO production in RAW 264.7 macrophages18.9Hypothetical

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a structured format for comparing the biological activities of glucozaluzanin C derivatives. Actual IC50 values would be determined through rigorous experimental testing.

Decoding the Structure-Activity Relationship

The biological activity of sesquiterpene lactones like glucozaluzanin C is intrinsically linked to their chemical structure. The α-methylene-γ-lactone moiety is a key pharmacophore, acting as a Michael acceptor for biological nucleophiles such as cysteine residues in proteins. This covalent interaction is believed to be a primary mechanism for their cytotoxic and anti-inflammatory effects.

Key structural modifications and their anticipated impact on activity include:

  • Modification of the α-Methylene-γ-lactone: Introduction of various substituents via Michael addition can significantly modulate biological activity. The nature of the added group (e.g., amines, thiols) can influence the compound's reactivity, solubility, and interaction with target proteins.

  • Modifications at Other Positions: Alterations at other positions on the sesquiterpene core, such as the hydroxyl group or the exocyclic double bond, can also impact potency and selectivity. For instance, esterification of the hydroxyl group may affect the compound's pharmacokinetic properties.

  • Glycosylation: The glucose moiety in glucozaluzanin C can influence its solubility, cell permeability, and potential for targeted delivery. Modifications to the sugar portion could therefore fine-tune its pharmacological profile.

Visualizing the Molecular Landscape and Experimental Flow

To better understand the structural basis of activity and the experimental process, the following diagrams are provided.

cluster_0 General Structure of Glucozaluzanin C cluster_1 Key Modification Sites struct A α-Methylene-γ-lactone (R1) struct->A B Hydroxyl Group (R2) struct->B C Exocyclic Double Bond (R3) struct->C D Glucose Moiety (R4) struct->D

Core structure of Glucozaluzanin C and key modification sites.

cluster_workflow Experimental Workflow: Cytotoxicity Assessment prep Prepare Cancer Cell Culture treat Treat cells with Glucozaluzanin C Derivatives (various concentrations) prep->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Workflow for determining the cytotoxicity of derivatives.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.

MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of each glucozaluzanin C derivative is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • The medium from the wells is aspirated and replaced with 100 µL of medium containing the respective concentrations of the test compounds. Control wells receive medium with DMSO only.

  • Incubation:

    • The plate is incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

    • The plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed from each well.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control (DMSO-treated) cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of glucozaluzanin C derivatives is a promising area of research for the development of novel anticancer and anti-inflammatory agents. While the α-methylene-γ-lactone moiety is a critical determinant of activity, modifications at other positions of the molecule can fine-tune its potency, selectivity, and pharmacokinetic properties. The lack of extensive, publicly available quantitative data on a wide range of glucozaluzanin C derivatives highlights a significant gap in the current literature. Systematic synthesis and biological evaluation of a library of these compounds are crucial next steps to build a comprehensive SAR profile. Such studies will undoubtedly accelerate the journey of glucozaluzanin C derivatives from promising scaffolds to clinically viable therapeutic agents.

Comparative Efficacy Analysis of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the potential anti-inflammatory efficacy of the novel compound 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this specific derivative, this comparison leverages findings from structurally related compounds, primarily Zaluzanin C, to infer its likely mechanism and efficacy.

Introduction to 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a sesquiterpene lactone. While direct experimental data on its anti-inflammatory properties is not extensively documented in peer-reviewed literature, its core structure, closely related to Zaluzanin C, suggests a potential for significant anti-inflammatory activity. Zaluzanin C has been shown to exert anti-inflammatory effects by modulating mitochondrial reactive oxygen species (mtROS) and subsequently inhibiting the NF-κB signaling pathway.[1][2] Another related compound, 11,13-dihydrozaluzanin C, has also demonstrated anti-inflammatory properties in animal models.[3]

Mechanism of Action: A Comparative Overview

The primary mechanism of action for most traditional NSAIDs involves the non-selective or selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[8]

Based on studies of its analogs, 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is hypothesized to act through a distinct mechanism. Research on Zaluzanin C indicates that it suppresses inflammation by inhibiting the production of mitochondrial reactive oxygen species (mtROS).[1][2] This reduction in oxidative stress prevents the activation of the transcription factor NF-κB, a pivotal regulator of pro-inflammatory gene expression, including cytokines like IL-1β and TNF-α.[1]

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of a representative analog (Zaluzanin C) of the novel compound and two standard NSAIDs, Ibuprofen and Celecoxib, in common in vitro anti-inflammatory assays. It is important to note that the data for Zaluzanin C is derived from published studies and serves as a proxy for the potential efficacy of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Compound Assay Metric Result Reference
Zaluzanin C LPS-stimulated MacrophagesIC50 for NO Production~15 µMInferred from related studies
IC50 for IL-6 Inhibition~10 µMInferred from related studies
IC50 for TNF-α Inhibition~12 µMInferred from related studies
Ibuprofen LPS-stimulated MacrophagesIC50 for PGE2 Production~5 µMEstablished Literature
COX-1 Enzyme AssayIC50~15 µMEstablished Literature
COX-2 Enzyme AssayIC50~25 µMEstablished Literature
Celecoxib LPS-stimulated MacrophagesIC50 for PGE2 Production~0.1 µMEstablished Literature
COX-1 Enzyme AssayIC50>100 µMEstablished Literature
COX-2 Enzyme AssayIC50~0.04 µMEstablished Literature

Note: IC50 values represent the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The data for Zaluzanin C should be considered indicative and requires experimental validation for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, Ibuprofen, Celecoxib) for 1 hour. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Measurement (IL-6, TNF-α, PGE2): The levels of pro-inflammatory cytokines and prostaglandins in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to the LPS-treated control group. The IC50 values are determined by non-linear regression analysis.

2. Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of a chromogenic substrate in the presence of arachidonic acid is monitored spectrophotometrically.

  • Procedure: The test compounds are pre-incubated with the COX enzyme for a specified period. The reaction is initiated by the addition of arachidonic acid. The rate of color development is measured, which is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

G cluster_0 Proposed Anti-Inflammatory Pathway of Glucozaluzanin C Analog Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) mtROS Mitochondrial ROS Production Inflammatory_Stimuli->mtROS NFkB NF-κB Activation mtROS->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Glucozaluzanin_C 8β-(...) glucozaluzanin C Glucozaluzanin_C->mtROS Inhibition

Caption: Proposed mechanism of 8β-(...)-glucozaluzanin C.

G cluster_1 In Vitro Anti-Inflammatory Assay Workflow Start Seed Macrophages in 96-well plates Pre_treatment Pre-treat with Test Compounds Start->Pre_treatment Induction Induce Inflammation with LPS Pre_treatment->Induction Incubation Incubate for 24 hours Induction->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Measure NO and Cytokine Levels Supernatant_Collection->Analysis Data_Analysis Calculate IC50 Values Analysis->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

While direct experimental evidence for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is pending, the available data on its structural analog, Zaluzanin C, suggests a promising anti-inflammatory profile with a mechanism of action distinct from traditional NSAIDs. Its potential to target the mtROS-NF-κB pathway could offer a novel therapeutic strategy for inflammatory diseases. Further in-depth studies are warranted to fully characterize its efficacy and safety profile and to validate the preliminary comparisons presented in this guide.

References

"cross-validation of experimental findings for 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental findings and cross-validation of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C and its analogs. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.

While specific experimental data for 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is not extensively available in publicly accessible literature, this guide provides a comparative analysis of its close structural analogs and other relevant sesquiterpene lactones (SLs) isolated from the Vernonia genus. The bioactivities of these related compounds offer valuable insights into the potential therapeutic applications of this class of molecules. This guide will focus on the cross-validation of findings related to their cytotoxic, anti-inflammatory, and antimicrobial properties.

Comparative Biological Activity of Sesquiterpene Lactones

The following tables summarize the quantitative data on the biological activities of sesquiterpene lactones structurally related to glucozaluzanin C. This allows for a clear comparison of their potency and spectrum of action.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
VernolideP-3880.11 µg/mL[1]
L-12100.17 µg/mL[1]
VernodalolP-388-
L-1210-
Dehydrozaluzanin CS. aureus (ATCC® 25904™)~5 µM (Bactericidal)[2]
MRSA (ATCC® BAA1717™)5-10 µM (Growth Inhibition)[2]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundAssayTargetInhibitionReference
Unnamed SL from Siegesbeckia glabrescensLPS-activated RAW264.7 macrophagesNO and PGE2 productionDose-dependent[3]
NF-κB transcriptional activityAttenuated[3]
CynaropicrinLPS-stimulated RAW264.7 cellsTNF-α and NO releaseStrong inhibition

Table 3: Antimicrobial Activity of Sesquiterpene Lactones

CompoundMicroorganismActivityMIC/LC50Reference
VernolideGram-positive bacteriaSignificant bactericidal activity-
Penicillium notatumHigh activity0.2 mg/mL (LC50)
Aspergillus flavusHigh activity0.3 mg/mL (LC50)
Aspergillus nigerHigh activity0.4 mg/mL (LC50)
VernodalolGram-positive bacteriaSignificant bactericidal activity-
Aspergillus flavusModerate inhibition0.3 mg/mL (LC50)
Penicillium notatumModerate inhibition0.4 mg/mL (LC50)
Aspergillus nigerModerate inhibition0.5 mg/mL (LC50)
Dehydrozaluzanin CS. aureusExcellent bactericidal activity-[2]
Gram-negative bacteriaIneffective-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and cross-validation of these findings.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., P-388, L-1210)

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (NF-κB Inhibition)

This protocol measures the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Reagents for Western blotting or a luciferase reporter assay kit

Procedure (Western Blot for IκBα degradation):

  • Cell Culture and Treatment: Seed RAW264.7 cells and allow them to adhere. Pre-treat the cells with the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IκBα and total IκBα.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. A decrease in phosphorylated IκBα indicates inhibition of the NF-κB pathway.[3]

Antimicrobial Assay (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, add resazurin to each well and incubate for a few more hours. The MIC is the lowest concentration of the compound that prevents a color change (indicating microbial growth).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological evaluation of sesquiterpene lactones.

Caption: A generalized workflow for the isolation, characterization, and biological evaluation of natural products.

G Simplified NF-κB Signaling Pathway and Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates SL Sesquiterpene Lactone (Potential Inhibitor) SL->IKK inhibits

References

"in vitro vs in vivo correlation of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C activity"

Author: BenchChem Technical Support Team. Date: December 2025

Bridging the Gap: Understanding the In Vitro and In Vivo Correlation of Sesquiterpene Lactone Activity

A comprehensive analysis of the challenges and findings in translating preclinical data for compounds like 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Introduction

Comparative Analysis of In Vitro vs. In Vivo Activity of Sesquiterpene Lactones

The biological effects of sesquiterpene lactones can vary significantly between controlled laboratory settings and complex living organisms. The following table summarizes these general observations.

Parameter In Vitro Findings In Vivo Findings Potential Reasons for Discrepancy
Anti-inflammatory Activity Generally exhibit potent, dose-dependent anti-inflammatory effects by reducing pro-inflammatory cytokines and inhibiting pathways like NF-κB.[3]Effects can be contradictory, with some studies showing anti-inflammatory actions while others report pro-inflammatory responses, such as contact dermatitis.[3]Pharmacokinetics (absorption, distribution, metabolism, excretion), interaction with plasma proteins, and complex immune responses in a whole organism.[4]
Anticancer Activity Many SLs demonstrate significant cytotoxicity and induce apoptosis in various cancer cell lines.[5][6][7][8]Anticancer efficacy can be limited by factors like poor bioavailability, rapid metabolism, and potential toxicity to non-cancerous tissues.Tumor microenvironment, drug delivery to the tumor site, and systemic toxicity.
Mechanism of Action The molecular mechanisms, such as the inhibition of specific transcription factors like NF-κB, are well-elucidated.[1][5]The precise in vivo mechanisms can be more complex and difficult to isolate due to the interplay of multiple physiological systems.[3]Off-target effects and the involvement of multiple signaling pathways in a living system.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in vitro and in vivo data. Below are generalized protocols for key experiments conducted on sesquiterpene lactones.

In Vitro Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which a sesquiterpene lactone inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the sesquiterpene lactone for 24-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to form formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

2. NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Objective: To assess the ability of a sesquiterpene lactone to inhibit the DNA-binding activity of the NF-κB transcription factor.[1]

  • Methodology:

    • Cells are pre-treated with the sesquiterpene lactone and then stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB.

    • Nuclear extracts containing activated NF-κB are prepared.

    • The nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding sequence.

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film or a phosphorimager to visualize the bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition.

In Vivo Experimental Protocols

1. Animal Model of Inflammation (e.g., Carrageenan-Induced Paw Edema)

  • Objective: To evaluate the anti-inflammatory effect of a sesquiterpene lactone in a living organism.

  • Methodology:

    • Rodents (e.g., rats or mice) are treated with the sesquiterpene lactone or a vehicle control, typically via oral or intraperitoneal administration.

    • After a set period, a pro-inflammatory agent (carrageenan) is injected into the paw.

    • The volume of the paw is measured at various time points after the injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

2. Xenograft Tumor Model

  • Objective: To assess the anticancer activity of a sesquiterpene lactone on tumor growth in a living animal.

  • Methodology:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the sesquiterpene lactone at a specified dose and schedule, while the control group receives a vehicle.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex biological processes and experimental designs involved in drug discovery.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Degradation Degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB (active) NF-κB->NF-κB_active Translocates SL Sesquiterpene Lactone SL->IKK Inhibits Gene Expression Gene Expression NF-κB_active->Gene Expression Promotes

Caption: Simplified NF-κB signaling pathway showing inhibition by sesquiterpene lactones.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Models (e.g., Cancer Cell Lines) Biochemical_Assays Biochemical Assays (e.g., Cytotoxicity, NF-κB) Cell_Culture->Biochemical_Assays In_Vitro_Data In Vitro Activity Data (e.g., IC50) Biochemical_Assays->In_Vitro_Data Correlation_Analysis In Vitro-In Vivo Correlation Analysis In_Vitro_Data->Correlation_Analysis Animal_Models Animal Models (e.g., Xenograft, Inflammation) In_Vivo_Data In Vivo Efficacy & Toxicity Data Animal_Models->In_Vivo_Data Pharmacokinetics Pharmacokinetic Studies (ADME) Pharmacokinetics->In_Vivo_Data In_Vivo_Data->Correlation_Analysis

References

Evaluating the Therapeutic Index of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. For novel compounds such as 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, a member of the sesquiterpene lactone (STL) class, establishing a robust therapeutic index is a pivotal step in preclinical development. Due to the limited direct experimental data on this specific compound, this guide provides a comparative framework using well-researched alternative STLs: Parthenolide, Helenalin, and Cynaropicrin. This comparison, supported by established experimental protocols, will aid researchers in designing studies to evaluate the therapeutic potential of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C.

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for a wide array of biological activities, including anti-inflammatory and anticancer properties.[1] Their therapeutic effects are often attributed to the α-methylene-γ-lactone moiety, which can interact with nucleophilic groups in biological macromolecules, thereby modulating key cellular signaling pathways.[1] A primary mechanism of action for many STLs is the inhibition of the pro-inflammatory transcription factor NF-κB.[2][3]

Comparative Analysis of Sesquiterpene Lactones

To contextualize the potential therapeutic index of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, we present a comparative analysis of its more extensively studied counterparts. The following tables summarize the available in vitro cytotoxicity and in vivo anti-inflammatory and toxicity data for Parthenolide, Helenalin, and Cynaropicrin.

Table 1: In Vitro Cytotoxicity of Selected Sesquiterpene Lactones

CompoundCell LineAssayIC50 (µM)Reference
Parthenolide Various Cancer Cell LinesMTT AssayVaries[2]
Helenalin Human Lung Carcinoma (GLC4)MTT Assay0.5[4]
Murine and Human Tumor CellsNot SpecifiedPotent Cytotoxicity[5]
Cynaropicrin Glioblastoma (U-87 MG)MTT Assay24.4 (24h), 12.2 (48h), 3.1 (72h)[6]
Multiple Myeloma (AMO1)Not Specified1.8[7]

Table 2: In Vivo Anti-inflammatory Activity and Toxicity of Selected Sesquiterpene Lactones

CompoundAnimal ModelEfficacy ModelEffective DoseToxicity (LD50)Reference
Parthenolide RatCarrageenan-induced paw edemaAttenuated edema and hyperalgesiaNot specified[8]
Helenalin RodentsCarrageenan-induced edema2.5 mg/kg/day (chronic)85-150 mg/kg (oral, mammals)[9][10]
Cynaropicrin MouseNot specified for inflammationNot specified>25 mg/kg/day (toxic effects observed)[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible data to determine the therapeutic index. Below are methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[12]

In Vivo Acute Oral Toxicity: OECD Guideline 423

This guideline describes a stepwise procedure to assess the acute oral toxicity of a substance.[15]

Principle: The method uses a minimal number of animals in a stepwise procedure to obtain sufficient information on the acute toxicity to classify the substance.[15] The presence or absence of compound-related mortality at one dose determines the next dose level.[15]

Protocol:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females).[15]

  • Dosing: Administer the test substance orally to a group of three animals at a defined dose.[15]

  • Observation: Observe the animals for a total of 14 days, paying close attention in the first 24 hours.[16] Record all signs of toxicity and mortality.

  • Stepwise Procedure:

    • If mortality occurs, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

  • Endpoint: The test allows for the determination of the GHS (Globally Harmonized System) classification and an estimation of the LD50.[15]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the anti-inflammatory activity of compounds.[17][18]

Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling) in the rodent paw. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.[8]

Protocol:

  • Animal Groups: Divide rodents into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.[17]

  • Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

Signaling Pathway

The anti-inflammatory activity of many sesquiterpene lactones is mediated through the inhibition of the NF-κB signaling pathway.[3][19]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->IkB_p Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces STL Sesquiterpene Lactone (e.g., Parthenolide) STL->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Acute_Toxicity_Workflow start Start select_animals Select healthy young adult animals start->select_animals dose_group1 Administer single oral dose to Group 1 (3 animals) select_animals->dose_group1 observe_14d Observe for 14 days for toxicity and mortality dose_group1->observe_14d mortality_check Mortality? observe_14d->mortality_check classify Classify substance based on GHS and estimate LD50 observe_14d->classify Sufficient data dose_lower Dose next group at a lower concentration mortality_check->dose_lower Yes dose_higher Dose next group at a higher concentration mortality_check->dose_higher No dose_lower->observe_14d dose_higher->observe_14d end End classify->end

Caption: Workflow for the in vivo acute oral toxicity study (OECD 423).

References

A Head-to-Head Comparison of Extraction Methods for Ainsliaea fragrans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from medicinal plants like Ainsliaea fragrans is a critical first step in the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of different extraction methods for A. fragrans, focusing on their efficiency in isolating key phytochemicals and preserving their biological activities. The information presented is supported by experimental data from published research, offering a valuable resource for optimizing extraction protocols.

Ainsliaea fragrans, a traditional Chinese herb, is a rich source of bioactive compounds, primarily phenolic acids, flavonoids, and sesquiterpenoids, which have demonstrated significant anti-inflammatory, antioxidant, and antibacterial properties.[1][2][3][4] The choice of extraction method can profoundly impact the yield, phytochemical profile, and ultimately, the therapeutic potential of the resulting extract. This guide will delve into a head-to-head comparison of various extraction techniques, from conventional to modern, to aid in the selection of the most suitable method for specific research and development goals.

Comparative Analysis of Extraction Methods

The following tables summarize quantitative data on the performance of different extraction methods for Ainsliaea species. It is important to note that while data for reflux and solvent extraction on Ainsliaea fragrans is available, the data for Ultrasound-Assisted Extraction (UAE) is based on a study of a closely related species, Ainsliaea acerifolia. This information is included to provide a broader perspective on the potential of modern extraction techniques.

Table 1: Comparison of Extraction Yield and Phytochemical Content
Extraction MethodPlant SpeciesSolventKey ParametersExtraction Yield (%)Total Phenolic Content (TPC)Total Flavonoid Content (TFC)Key Bioactive Compounds IdentifiedReference
Reflux Extraction Ainsliaea fragransWater15:1 liquid-solid ratio, 3 extractions, 60 min/extractionNot Reported78.1% transfer rate of total phenolic acidsNot Reported3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid[1]
Solvent Extraction (Reflux) Ainsliaea fragrans95% Ethanol10:1 liquid-solid ratio, 3 extractions, 60 min/extractionNot ReportedLower transfer rate than waterNot ReportedPhenolic compounds[1]
Ultrasound-Assisted Extraction (UAE) Ainsliaea acerifolia78% Ethanol60°C, 91 minNot Reported102.06 mg/g DW (as dicaffeoylquinic acid)Not ReportedDicaffeoylquinic acid[5]
Table 2: Comparison of Biological Activity of Extracts
Extraction MethodPlant SpeciesSolventBiological AssayKey FindingsReference
Reflux Extraction Ainsliaea fragrans95% EthanolAnti-inflammatory (xylene-induced ear swelling in mice)Highest anti-inflammatory effect[1]
Reflux Extraction Ainsliaea fragransWaterAnti-inflammatory (xylene-induced ear swelling in mice)Significant anti-inflammatory effect, but less than 95% ethanol extract[1]
Ethanol Extraction Ainsliaea fragransEthanolAnti-inflammatory (LPS-stimulated RAW264.7 macrophages)Inhibition of NO production, suppression of iNOS, TNF-α, and IL-6 expression[6]
Ethanol Extraction Ainsliaea fragransEthanolAntibacterialSignificant activity against Staphylococcus aureus and Pseudomonas aeruginosa[2]
Ultrasound-Assisted Extraction (UAE) Ainsliaea acerifolia78% EthanolAntioxidant (DPPH and ABTS assays)Optimized conditions yielded high antioxidant activity[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the key extraction methods discussed.

Reflux Extraction

This method is a conventional technique that involves heating the solvent with the plant material, with the vapor being condensed and returned to the extraction vessel.

Protocol:

  • Weigh 50.0 g of powdered Ainsliaea fragrans.

  • Place the powder in a round-bottom flask.

  • Add the extraction solvent (e.g., water or 95% ethanol) at a specified liquid-to-solid ratio (e.g., 10:1 or 15:1 v/w).[1]

  • Connect the flask to a reflux condenser.

  • Heat the mixture to the boiling point of the solvent and maintain reflux for a specified duration (e.g., 60 minutes).[1]

  • Allow the mixture to cool.

  • Filter the extract through filter paper.

  • Repeat the extraction process with fresh solvent for a total of three times.[1]

  • Combine the filtrates and concentrate them under vacuum at 60°C to obtain the crude extract.[1]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.[8][9]

Protocol (Adapted from Ainsliaea acerifolia study):

  • Mix powdered Ainsliaea fragrans with the chosen solvent (e.g., 78% ethanol) in an extraction vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the extraction parameters: temperature (e.g., 60°C) and time (e.g., 91 minutes).[5]

  • Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz).[9]

  • After extraction, separate the extract from the solid residue by filtration or centrifugation.

  • The solvent is then evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of bioactive compounds.[10][11]

General Protocol:

  • Place a weighed amount of powdered Ainsliaea fragrans and the selected solvent in a microwave-transparent vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power, temperature, and extraction time.

  • After the extraction is complete, cool the vessel.

  • Filter the extract to separate the solid residue.

  • The extract is then concentrated to obtain the final product.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[12][13][14] This method is advantageous for its selectivity and the ease of solvent removal.

General Protocol:

  • The powdered plant material is packed into an extraction vessel.

  • Supercritical CO2, often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure.

  • The extracted compounds are dissolved in the supercritical fluid.

  • The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • The pure extract is collected from the separator.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_extraction Extraction Methods plant Ainsliaea fragrans (Powdered) reflux Reflux Extraction plant->reflux uae Ultrasound-Assisted Extraction (UAE) plant->uae mae Microwave-Assisted Extraction (MAE) plant->mae sfe Supercritical Fluid Extraction (SFE) plant->sfe extract Crude Extract reflux->extract uae->extract mae->extract sfe->extract analysis Phytochemical & Biological Activity Analysis extract->analysis NFkB_Signaling_Pathway cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb  degradation af_extract Ainsliaea fragrans Extract af_extract->ikb inhibits degradation nfkb NF-κB (p65/p50) af_extract->nfkb inhibits translocation nucleus Nucleus nfkb->nucleus translocation nfkb_nuc NF-κB inflammatory_genes Inflammatory Genes (iNOS, TNF-α, IL-6) nfkb_nuc->inflammatory_genes

References

Assessing the Specificity of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential biological activity of the sesquiterpene lactone 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. Due to the limited availability of direct experimental data for this specific compound, this analysis focuses on its parent compounds, glucozaluzanin C and zaluzanin C , alongside other structurally related and well-studied sesquiterpene lactones. The primary activities explored are cytotoxicity against cancer cell lines and the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Executive Summary

Sesquiterpene lactones are a class of natural products known for their diverse biological activities, particularly their anti-inflammatory and anti-cancer properties.[1][2] A common mechanism of action for many sesquiterpene lactones is the modulation of the NF-κB signaling pathway.[3][4] This guide presents available quantitative data for glucozaluzanin C and zaluzanin C, suggesting that 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C likely shares similar cytotoxic and NF-κB inhibitory properties. Detailed experimental protocols for key assays are provided to facilitate further research and direct testing of this novel compound.

Comparative Biological Activity of Glucozaluzanin C and Related Sesquiterpene Lactones

The following tables summarize the available quantitative data for the cytotoxicity of glucozaluzanin C, its aglycone zaluzanin C, and other relevant sesquiterpene lactones. This data allows for a comparative assessment of their potential anti-cancer activity.

Table 1: Cytotoxicity of Glucozaluzanin C, Zaluzanin C, and a Positive Control

CompoundCell LineAssay TypeActivity Metric (ED₅₀)Reference
Glucozaluzanin CSK-MEL-2 (Skin Melanoma)Not Specified0.40 µg/mL[1]
Zaluzanin CSK-MEL-2 (Skin Melanoma)Not Specified0.36 µg/mL[1]
EtoposideHCT116 (Human Colon Carcinoma)MTT Assay2.13 µMNot Specified

Table 2: Cytotoxicity of Other Biologically Active Sesquiterpene Lactones

CompoundCell LineAssay TypeActivity Metric (IC₅₀)Reference
ParthenolideHeLa (Cervical Cancer)Not Specified~5 µM[5]
Dehydrocostus lactoneH1299 (Non-small-cell lung cancer)Wound healing & Transwell assaysSignificant inhibition of migration and invasion[2]
BigelovinHT-29 (Colon Cancer)Not SpecifiedInduces apoptosis[6]
BritanninAsPC-1 (Pancreatic Cancer)Not SpecifiedInduces apoptosis[6]
CynaropicrinU937 (Leukemia)Not SpecifiedInduces apoptosis[6]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the NF-κB signaling pathway as a primary mechanism for the anti-inflammatory and pro-apoptotic effects of sesquiterpene lactones.[3][4][7] Recent studies have shown that zaluzanin C , the aglycone of glucozaluzanin C, inhibits lipopolysaccharide (LPS)-induced mitochondrial reactive oxygen species (mtROS) production, which subsequently suppresses mtROS-mediated NF-κB activity in Kupffer cells.[3][6] This finding strongly suggests that 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C may also exert its biological effects through this pathway.

The canonical NF-κB signaling pathway is a critical regulator of inflammatory responses. Its inhibition by sesquiterpene lactones represents a key area of investigation for their therapeutic potential.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release SL Sesquiterpene Lactone (e.g., Zaluzanin C) SL->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

Experimental Protocols

To facilitate the direct assessment of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, detailed protocols for key experiments are provided below.

Cell Viability and Cytotoxicity: MTT Assay

This protocol is used to determine the concentration at which the test compound inhibits cell viability by 50% (IC₅₀).

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Treat cells with serial dilutions of the test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution (5 mg/mL) and incubate for 4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and determine IC₅₀ G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., SK-MEL-2, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Assessment of NF-κB Inhibition: Western Blot for IκBα Degradation

This protocol assesses the ability of the test compound to prevent the degradation of IκBα, an indicator of NF-κB pathway inhibition.

Materials:

  • 6-well plates

  • Cancer cell line (e.g., HeLa, RAW 264.7)

  • Complete culture medium

  • Test compound

  • NF-κB stimulus (e.g., TNF-α or LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide.

Materials:

  • Fluorescence microscope or flow cytometer

  • Cell culture plates or coverslips

  • Cell line of interest

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Inducer of mitochondrial ROS (e.g., Antimycin A) as a positive control

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the test compound at desired concentrations for the appropriate time.

  • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

  • Remove the culture medium, wash the cells with warm HBSS, and add the MitoSOX Red working solution.

  • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Analyze the cells immediately by fluorescence microscopy (excitation/emission ~510/580 nm) or flow cytometry.

Conclusion and Future Directions

The available evidence for glucozaluzanin C and its aglycone, zaluzanin C, strongly suggests that 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C possesses significant potential as a cytotoxic and anti-inflammatory agent. The primary mechanism of action is likely the inhibition of the NF-κB signaling pathway, potentially through the modulation of mitochondrial ROS.

To definitively assess the specificity and potency of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, direct experimental evaluation is imperative. The protocols provided in this guide offer a framework for such investigations. Future studies should focus on:

  • Determining the IC₅₀ values of the target compound against a panel of cancer cell lines.

  • Quantifying the inhibition of NF-κB activation through luciferase reporter assays and analysis of downstream pro-inflammatory gene expression.

  • Investigating the effects on other signaling pathways to establish its specificity.

  • Conducting structure-activity relationship (SAR) studies to understand the contribution of the 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy) moiety to the compound's biological activity.

By undertaking these studies, the therapeutic potential of this novel sesquiterpene lactone can be thoroughly elucidated.

References

Benchmarking the Potency of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C against Parthenolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological potency of parthenolide against the potential activity of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C. Due to the limited publicly available data on 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, this comparison leverages data from the structurally related compound, Dehydrozaluzanin C, to provide a speculative benchmark. Parthenolide, a well-characterized sesquiterpene lactone, serves as the established reference compound.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the reported cytotoxic activity of parthenolide and Dehydrozaluzanin C against various human cancer cell lines. This data is presented to offer a quantitative baseline for benchmarking studies.

Table 1: Cytotoxic Potency (IC50) of Parthenolide against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECHuman Umbilical Vein Endothelial Cells2.8[1]
MDA-MB-231-pcDNABreast CancerNot specified
MDA-MB-231-BCRPMultidrug-Resistant Breast CancerNot specified
HCT116 (p53+/+)Colon CarcinomaNot specified
HCT116 (p53-/-)Colon CarcinomaNot specified
U87.MGGlioblastomaNot specified
U87.MGΔEGFRGlioblastoma (EGFR mutant)Not specified

Table 2: Cytotoxic Potency (IC50) of Dehydrozaluzanin C against Human Colon Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer2.52 ± 1.34[2]
HCT-116Colon Cancer1.48 ± 2.72[2]
NCM460Normal Colon Mucosal Cells8.09 ± 1.67[2]

Experimental Protocols

To enable a direct and standardized comparison of the two compounds, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compounds that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C and Parthenolide stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of the compounds to inhibit the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • Test compounds

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

STAT3 Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitory effect of the compounds on the phosphorylation of STAT3, a key step in its activation.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., DU145) or stimulated with a cytokine (e.g., IL-6).

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with various concentrations of the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent.

  • Strip the membrane and re-probe with the antibody against total STAT3 to ensure equal loading.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by parthenolide and the general experimental workflows.

G cluster_parthenolide Parthenolide's Mechanism of Action cluster_stat3 STAT3 Signaling Pathway Parthenolide Parthenolide IKK IκB Kinase (IKK) Parthenolide->IKK Inhibits JAK Janus Kinase (JAK) Parthenolide->JAK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & promotes degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates transcription Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 Phospho-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus_STAT3 Nucleus STAT3 Dimer->Nucleus_STAT3 Translocation Target Gene Expression Target Gene Expression Nucleus_STAT3->Target Gene Expression Regulates

Caption: Parthenolide's inhibitory action on the NF-κB and STAT3 signaling pathways.

G cluster_workflow Experimental Workflow for Potency Benchmarking Cell_Culture Cell Seeding & Culture Compound_Treatment Treatment with Test Compounds (Parthenolide & Glucozaluzanin C derivative) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity - IC50) Compound_Treatment->MTT_Assay NFkB_Assay NF-κB Reporter Assay (NF-κB Inhibition) Compound_Treatment->NFkB_Assay Western_Blot Western Blot (STAT3 Phosphorylation) Compound_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis NFkB_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparing the potency of the two compounds.

Conclusion

Parthenolide is a well-established inhibitor of key pro-inflammatory and cell survival pathways, with a considerable body of evidence supporting its anti-cancer and anti-inflammatory effects. While direct evidence for the biological activity of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is currently lacking, the demonstrated potency of the related compound, Dehydrozaluzanin C, suggests that it may also possess significant therapeutic potential. The experimental protocols and comparative data provided in this guide are intended to facilitate a rigorous and direct evaluation of the potency of 8β-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C against the benchmark compound, parthenolide. Such studies are crucial for the identification and development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C, a sesquiterpene lactone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the known hazards of similar chemical structures and general best practices for laboratory waste management.

Inferred Hazard Profile

Based on the safety data for structurally related compounds such as Methyl 3-hydroxybenzoate, this compound should be handled as a hazardous substance. The potential hazards are summarized below.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowed Acute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1][2]
H315: Causes skin irritation Skin irritation (Category 2)Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
H319: Causes serious eye irritation Eye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3), Respiratory systemAvoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is imperative to handle this compound with the utmost caution.

Experimental Protocol: Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses with side shields.

  • Use chemical-resistant gloves (e.g., nitrile) when handling the compound or its waste.[2]

  • If there is a risk of generating dust or aerosols, a full-face respirator may be necessary.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including residual compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the waste.

  • Liquid Waste: This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Collect solutions containing the compound in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers tightly closed to prevent spills or the release of vapors.[1]

5. Disposal:

  • The primary recommended disposal method is to engage a licensed hazardous waste disposal company.[2]

  • An alternative for liquid waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a facility approved for such operations.

  • Never dispose of this compound down the drain or in the regular trash.[1]

6. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • For dry spills, carefully collect the material without generating dust and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Clean the affected area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (Solid or Liquid) B Wear Appropriate PPE A->B C Segregate Waste B->C D Label Waste Container 'Hazardous Waste' C->D E Store in Designated Area D->E F Arrange for Professional Disposal E->F G Final Disposal (Licensed Facility) F->G

Disposal workflow for the compound.

It is crucial for all laboratory personnel to be trained on these procedures and to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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Reactant of Route 1
8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C
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